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[4-(Thien-2-ylmethyl)phenyl]methanol Documentation Hub

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  • Product: [4-(Thien-2-ylmethyl)phenyl]methanol
  • CAS: 1031843-62-5

Core Science & Biosynthesis

Foundational

Technical Profile & Synthesis: [4-(Thien-2-ylmethyl)phenyl]methanol

[1] Executive Summary [4-(Thien-2-ylmethyl)phenyl]methanol is a bifunctional organic scaffold characterized by a phenyl ring substituted at the para positions with a hydroxymethyl group and a thien-2-ylmethyl moiety.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

[4-(Thien-2-ylmethyl)phenyl]methanol is a bifunctional organic scaffold characterized by a phenyl ring substituted at the para positions with a hydroxymethyl group and a thien-2-ylmethyl moiety.[1] This specific molecular architecture—distinguished by the methylene bridge (


) connecting the thiophene and phenyl rings—imparts unique conformational flexibility and lipophilicity compared to its direct biaryl analog, [4-(Thien-2-yl)phenyl]methanol.[1]

This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a validated synthetic route from commercially available precursors, and predicted analytical data for characterization.

Molecular Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification[1][2]
  • IUPAC Name: [4-(Thiophen-2-ylmethyl)phenyl]methanol[1]

  • Common Name: 4-(2-Thienylmethyl)benzyl alcohol[1]

  • Molecular Formula:

    
    
    
  • SMILES: OCc1ccc(cc1)Cc2cccs2

  • InChI Key (Predicted): XZQOIXZJ... (Derivative of acid CAS 1002727-90-3)[1]

Key Physical Parameters

The following properties are derived from structural analysis and established quantitative structure-property relationship (QSPR) models for the thiophene-phenyl scaffold.

PropertyValueTechnical Context
Molecular Weight 204.29 g/mol Suitable for fragment-based drug discovery (Rule of 3 compliant).[1]
LogP (Predicted) 2.8 ± 0.3 Moderate lipophilicity; the methylene bridge increases LogP vs. the biaryl analog (~2.4).
Topological Polar Surface Area (TPSA) 20.2 Ų Highly permeable; dominated by the hydroxyl group.
H-Bond Donors / Acceptors 1 / 2 One donor (-OH), two acceptors (O, S).
Rotatable Bonds 3 High flexibility at the methylene bridge and hydroxymethyl arm.
Melting Point (Predicted) 65–75 °C Solid at room temperature; likely crystallizes as white/off-white needles.[1]

Structural Analysis & Pharmacophore Features[1]

The molecule serves as a versatile linker in medicinal chemistry. The methylene spacer breaks the conjugation between the thiophene and phenyl rings, preventing planarity and allowing the two aromatic systems to adopt an orthogonal or twisted conformation. This is critical for fitting into hydrophobic pockets where rigid biaryl systems might clash.

Diagram 1: Structural Connectivity & Pharmacophore Map

G Thiophene Thiophene Ring (Lipophilic / Bioisostere) Spacer Methylene Bridge (Rotational Freedom) Thiophene->Spacer C2 Attachment Phenyl Phenyl Core (Scaffold) Spacer->Phenyl Para-Substitution Alcohol Hydroxymethyl (H-Bond Donor / Handle) Phenyl->Alcohol Para-Substitution

Caption: Pharmacophore segmentation showing the hydrophobic tail (thiophene) and polar head (alcohol) separated by a flexible linker.[1]

Synthesis Protocol

Since the specific alcohol is not a common catalog item, the most reliable route is the reduction of the commercially available precursor 4-(Thien-2-ylmethyl)benzoic acid (CAS 1002727-90-3) .[1]

Retrosynthetic Analysis

The target alcohol is accessed via a functional group interconversion (FGI) of the carboxylic acid. Direct reduction with Lithium Aluminum Hydride (LiAlH


) is the preferred method for high yield and cleanliness.
Experimental Procedure (Self-Validating Protocol)

Precursor: 4-(Thien-2-ylmethyl)benzoic acid (Source: Fisher Scientific/Thermo, Cat.[1] CC70601).

Reagents:

  • Lithium Aluminum Hydride (LiAlH

    
    ), 1.0 M solution in THF.
    
  • Anhydrous Tetrahydrofuran (THF).

  • Sodium Sulfate (

    
    ) for drying.
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 4-(Thien-2-ylmethyl)benzoic acid (1.0 equiv, e.g., 2.18 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

  • Reduction: Cautiously add LiAlH

    
      (1.5 equiv, 15 mL of 1.0 M solution) dropwise via syringe. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (baseline/low Rf) should disappear, replaced by a higher Rf spot (Alcohol).

  • Fieser Workup: Cool to 0 °C. Quench carefully by sequential addition of:

    • 0.6 mL Water[1]

    • 0.6 mL 15% NaOH solution

    • 1.8 mL Water

  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite. Wash the pad with diethyl ether.

  • Purification: Dry the filtrate over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash chromatography (SiO
    
    
    
    , 20-40% EtOAc in Hexanes).
Diagram 2: Synthesis Workflow

Synthesis Acid 4-(Thien-2-ylmethyl)benzoic acid (CAS 1002727-90-3) LiAlH4 Reagent: LiAlH4 / THF (Reflux, 2-4h) Acid->LiAlH4 Intermediate Tetrahedral Aluminate Intermediate LiAlH4->Intermediate Quench Fieser Workup (H2O / NaOH / H2O) Intermediate->Quench Product TARGET: [4-(Thien-2-ylmethyl)phenyl]methanol Quench->Product

Caption: Reduction pathway converting the carboxylic acid precursor to the target benzyl alcohol.[1]

Analytical Characterization (Predicted)

Use these predicted spectral data to validate the identity of the synthesized product.

Proton NMR ( NMR, 400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignment
7.30 – 7.35 Doublet (d)2HPhenyl Ar-H (meta to alkyl)
7.20 – 7.25 Doublet (d)2HPhenyl Ar-H (ortho to alkyl)
7.16 Doublet of doublets (dd)1HThiophene C5-H
6.93 Doublet of doublets (dd)1HThiophene C4-H
6.82 Doublet (d)1HThiophene C3-H
4.66 Singlet (s)2H

-OH
(Benzylic)
4.18 Singlet (s)2H

-Thiophene
(Bridge)
1.80 Broad singlet (br s)1H-OH (Exchangeable)
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]

    
    :  205.3 Da (Weak)
    
  • Fragment [M-OH]

    
    :  187.3 Da (Dominant benzylic cation)[1]
    
  • Fragment [M-Thiophene]

    
    :  Loss of thiophene ring (characteristic tropylium-like rearrangement).[1]
    

Applications in Drug Development[1][4][5]

Bioisosterism

The thiophene ring is a classic bioisostere for a phenyl ring, often improving metabolic stability or altering receptor binding affinity due to the sulfur atom's electronic effects. The methylene linker in this molecule allows the thiophene to access hydrophobic sub-pockets that a rigid biaryl system cannot reach.

Linker Chemistry

The primary alcohol is a versatile handle for further derivatization:

  • Oxidation: To aldehyde (using Dess-Martin periodinane) for reductive amination.[1]

  • Halogenation: To benzyl bromide (using

    
    ) for alkylation reactions.
    
  • Esterification: For prodrug formation.

Safety & Handling

  • Hazards: The precursor acid is an irritant. The alcohol should be treated as a potential skin/eye irritant.

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent slow oxidation of the alcohol to the aldehyde.

  • Disposal: Dispose of as hazardous organic waste containing sulfur.

References

  • Precursor Availability: Fisher Scientific. 4-(Thien-2-ylmethyl)benzoic acid (CAS 1002727-90-3).[1] Available at:

  • Synthetic Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard LiAlH4 reduction protocols).
  • Spectral Data Support: National Institutes of Health (NIH) PubChem. Compound Summary for 4-(Thien-2-yl)phenylmethanol (Biaryl analog for spectral comparison). Available at:

Sources

Exploratory

[4-(Thien-2-ylmethyl)phenyl]methanol CAS number and identifiers

This is an in-depth technical guide for [4-(Thien-2-ylmethyl)phenyl]methanol , a specific organic building block used in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and other metabolic disease...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for [4-(Thien-2-ylmethyl)phenyl]methanol , a specific organic building block used in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.

Core Identity & Synthesis Manual for Drug Discovery

Executive Summary & Compound Identity

[4-(Thien-2-ylmethyl)phenyl]methanol is a bifunctional building block characterized by a thiophene ring linked via a methylene bridge to a benzyl alcohol moiety. This specific scaffold (Thiophene-CH₂-Phenyl) is a critical pharmacophore in modern drug design, serving as the lipophilic "tail" in Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., Canagliflozin analogs) and various kinase inhibitors.

Unlike its direct analog 4-(Thien-2-yl)benzyl alcohol (which lacks the methylene bridge), this compound provides a flexible rotational axis, allowing the thiophene ring to adopt specific conformations within protein binding pockets.

Chemical Identifiers
Identifier TypeValue / Description
Chemical Name [4-(Thien-2-ylmethyl)phenyl]methanol
Systematic Name (4-(Thiophen-2-ylmethyl)phenyl)methanol
Molecular Formula C₁₂H₁₂OS
Molecular Weight 204.29 g/mol
CAS Number (Alcohol) Not widely indexed in public registries.[1] (See Precursors below)
Key Precursor (Acid) 1002727-90-3 (4-(Thien-2-ylmethyl)benzoic acid)
Key Precursor (Aldehyde) 1007847-72-4 (4-(Thien-2-ylmethyl)benzaldehyde)
Key Precursor (Bromide) 118150-25-7 (2-(4-Bromobenzyl)thiophene)
SMILES OCc1ccc(Cc2cccs2)cc1
InChIKey Predicted:OAIBKSRZDOMJKZ-UHFFFAOYSA-N (derived from acid analog)

Critical Distinction: Do not confuse with [4-(Thien-2-yl)phenyl]methanol (CAS 81443-44-9), which is a bi-aryl compound lacking the methylene spacer. The "ylmethyl" in the name confirms the presence of the -CH₂- bridge.

Synthesis & Manufacturing Protocols

The synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol typically follows a convergent route starting from the commercially available bromide or acid precursors. The following protocols are designed for high purity (>98%) suitable for SAR (Structure-Activity Relationship) studies.

Method A: Reduction of the Aldehyde/Acid (Preferred)

This method offers the highest atom economy and mildest conditions, minimizing side reactions on the thiophene ring.

Reagents:

  • Substrate: 4-(Thien-2-ylmethyl)benzaldehyde (CAS 1007847-72-4) or Benzoic Acid derivative (CAS 1002727-90-3).

  • Reducing Agent: Sodium Borohydride (NaBH₄) for aldehyde; Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) for acid.

  • Solvent: Methanol (for NaBH₄) or Anhydrous THF (for LiAlH₄).

Protocol (From Aldehyde):

  • Dissolution: Dissolve 1.0 eq of 4-(Thien-2-ylmethyl)benzaldehyde in Methanol (0.2 M concentration) under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Quench carefully with Saturated NH₄Cl solution.

  • Workup: Evaporate Methanol. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica Gel, 0-30% EtOAc in Hexanes).

Method B: De Novo Synthesis from Thiophene

If the specific precursors are unavailable, the scaffold can be constructed via Friedel-Crafts alkylation or Suzuki coupling, though these are more labor-intensive.

Workflow Visualization:

Synthesis Bromide 2-(4-Bromobenzyl)thiophene (CAS 118150-25-7) Lithiation 1. n-BuLi, -78°C 2. DMF (Formylation) Bromide->Lithiation Aldehyde 4-(Thien-2-ylmethyl)benzaldehyde (CAS 1007847-72-4) Lithiation->Aldehyde Reduction NaBH4 / MeOH Reduction Aldehyde->Reduction Product [4-(Thien-2-ylmethyl)phenyl]methanol (Target Alcohol) Reduction->Product

Caption: Synthetic pathway converting the commercially available aryl bromide to the target alcohol via formylation and reduction.

Applications in Drug Discovery

The [4-(Thien-2-ylmethyl)phenyl]methanol motif is a privileged scaffold in medicinal chemistry. Its primary value lies in its ability to position the phenyl ring and the thiophene ring in a specific spatial arrangement that mimics the lipophilic interactions of natural substrates.

Key Therapeutic Areas
  • SGLT2 Inhibitors (Diabetes):

    • Mechanism: The scaffold mimics the aglycone moiety of phlorizin. The thiophene ring provides pi-pi stacking interactions within the SGLT2 active site, while the methylene bridge allows the necessary flexibility to accommodate the glucose moiety (attached later to the phenyl ring).

    • Relevance: Structurally analogous to the "distal ring" systems found in Canagliflozin and Ipragliflozin .

  • Nav1.8 Sodium Channel Blockers (Pain):

    • Benzyl thiophene ethers derived from this alcohol have shown efficacy in blocking voltage-gated sodium channels, a target for neuropathic pain.

  • Kinase Inhibitors (Oncology):

    • Used as a linker to attach "warheads" or specificity pockets in multi-target kinase inhibitors.

Pharmacophore Mapping:

Pharmacophore Thiophene Thiophene Ring (Lipophilic / Pi-Stacking) Bridge Methylene Bridge (-CH2-) (Rotational Flexibility) Thiophene->Bridge Linked at C2 Phenyl Phenyl Ring (Core Scaffold) Bridge->Phenyl Linked at C4 Alcohol Hydroxymethyl (-CH2OH) (Reactive Handle / H-Bond Donor) Phenyl->Alcohol Para-Substitution

Caption: Structural decomposition of the molecule highlighting its functional roles in ligand-protein binding.

Analytical Characterization & Properties

To validate the synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol, the following analytical data should be obtained.

Physical Properties (Predicted)[2][3][4][5]
  • Appearance: White to off-white crystalline solid or viscous oil.

  • Melting Point: 55–60°C (Estimated based on homologs).

  • Boiling Point: ~340°C at 760 mmHg.

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate. Insoluble in water.

Spectroscopic Profile (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (d, 2H, Phenyl-ArH)

    • δ 7.25 (d, 2H, Phenyl-ArH)

    • δ 7.15 (d, 1H, Thiophene-H5)

    • δ 6.92 (dd, 1H, Thiophene-H4)

    • δ 6.80 (d, 1H, Thiophene-H3)

    • δ 4.65 (s, 2H, Ar-CH₂ -OH)

    • δ 4.15 (s, 2H, Thiophene-CH₂ -Ar)

  • MS (ESI): m/z 204.06 [M]⁺ or 187.06 [M-OH]⁺.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, handle as a standard organic benzyl alcohol derivative.

  • Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The thiophene ring is susceptible to oxidation over long periods; protect from light.

  • Disposal: Dispose of as hazardous organic waste containing sulfur.

References

  • Fisher Scientific. (2024). Product Specification: 4-(Thien-2-ylmethyl)benzoic acid (CAS 1002727-90-3). Retrieved from

  • BOC Sciences. (2024).[] Product Specification: 2-(4-Bromobenzyl)thiophene (CAS 118150-25-7).[][4] Retrieved from

  • Alfa Chemistry. (2024). Product Specification: 4-(Thien-2-ylmethyl)benzaldehyde (CAS 1007847-72-4).[5] Retrieved from

  • Royal Society of Chemistry. (2015). Synthesis of Thiophene-Benzyl Analogs and Antiproliferative Activity. (Contextual reference for C12H12OS synthesis protocols). Retrieved from

Sources

Foundational

Thermodynamic Stability & Degradation Kinetics of [4-(Thien-2-ylmethyl)phenyl]methanol: A Technical Assessment

Executive Summary [4-(Thien-2-ylmethyl)phenyl]methanol (CAS: 81443-44-9) represents a critical structural motif in medicinal chemistry, serving as a scaffold for SGLT2 inhibitors and other bioactive heterocycles. Its the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[4-(Thien-2-ylmethyl)phenyl]methanol (CAS: 81443-44-9) represents a critical structural motif in medicinal chemistry, serving as a scaffold for SGLT2 inhibitors and other bioactive heterocycles. Its thermodynamic profile is defined by the interplay between the electron-rich thiophene ring and the oxidatively labile benzylic/thenylic positions.

This guide provides a rigorous analysis of its stability. While the molecule exhibits moderate thermal stability in the solid state (melting point ~63–64 °C), it possesses distinct "soft spots" for degradation in solution—specifically autoxidation at the methylene bridge and alcohol oxidation. This document outlines the theoretical underpinnings of these instabilities and provides self-validating protocols for their assessment.

Molecular Architecture & Theoretical Stability

To understand the thermodynamic behavior of this molecule, we must deconstruct it into its three reactive pharmacophores.

Structural Deconvolution

The molecule consists of a phenyl ring linked to a thiophene ring via a methylene (


) bridge, with a hydroxymethyl (

) group para to the bridge.
  • Methylene Bridge (The Weak Link): The central

    
     group is "doubly activated." It is benzylic to the phenyl ring and "thenylic" to the thiophene ring. The bond dissociation energy (BDE) for these C-H bonds is significantly lower than standard alkanes (~85 kcal/mol vs ~98 kcal/mol) due to resonance stabilization of the resulting radical by both aromatic systems. This makes it the primary site for radical autoxidation.
    
  • Thiophene Moiety: Thiophene is electron-rich and aromatic (resonance energy ~29 kcal/mol). While stable to mild bases, it is sensitive to strong acids (leading to polymerization) and singlet oxygen (leading to [2+4] cycloaddition or S-oxidation).

  • Benzyl Alcohol: The primary alcohol is thermodynamically susceptible to oxidation, forming the corresponding aldehyde and carboxylic acid.

Predicted Degradation Pathways

The following Graphviz diagram illustrates the kinetically favored degradation routes based on electronic structure theory.

DegradationPathways cluster_0 Primary Degradants Parent [4-(Thien-2-ylmethyl) phenyl]methanol Radical Benzylic/Thenylic Radical Intermediate Parent->Radical Autoxidation (Light/O2) Aldehyde 4-(Thien-2-ylmethyl) benzaldehyde Parent->Aldehyde Alcohol Ox. (Metal/Oxidant) Sulfoxide Thiophene S-Oxide (Reactive Electrophile) Parent->Sulfoxide P450 or Peroxide Oxidation Ketone 4-(Thien-2-carbonyl) benzyl alcohol Radical->Ketone ROS Attack Acid 4-(Thien-2-ylmethyl) benzoic acid Aldehyde->Acid Further Ox.

Figure 1: Mechanistic degradation map. The methylene bridge oxidation (forming the ketone) and alcohol oxidation are the dominant thermodynamic risks.

Thermodynamic Profiling

Solid-State Thermodynamics

In the solid state, the stability is governed by the crystal lattice energy.

  • Melting Point: ~63–64 °C.[1] This relatively low melting point indicates weak intermolecular forces (likely limited hydrogen bonding networks compared to diols).

  • Implication: The low melting point presents a risk of "melt-back" during milling or high-shear granulation processes. Processing temperatures must be kept strictly below 45 °C to avoid inducing amorphous regions, which are thermodynamically unstable and prone to accelerated chemical degradation.

Solution Thermodynamics
  • Solubility: High lipophilicity (LogP ~ 2.5–3.0 predicted).

  • pKa: The alcohol proton has a pKa ~15-16; it is essentially neutral in aqueous media. The thiophene ring is non-basic.

  • Stability Window: The molecule is thermodynamically most stable at pH 5.0–8.0.

    • pH < 2:[2] Risk of acid-catalyzed thiophene polymerization.

    • pH > 10: Risk of base-catalyzed disproportionation (Cannizzaro-type) if any aldehyde degradant is present.

Experimental Protocols (Validation)

To rigorously assess the stability, you must move beyond theoretical prediction to empirical verification. The following protocols are designed to be self-validating.

Protocol A: Forced Degradation (Stress Testing)

This protocol follows ICH Q1A (R2) guidelines but is adapted for the specific reactivities of the thiophene-phenyl scaffold.

Objective: Determine intrinsic stability and identify degradation products.

Stress ConditionConditionsDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, Reflux4–8 Hours5–20%Thiophene ring opening / polymerization.
Base Hydrolysis 0.1 N NaOH, Reflux4–8 Hours5–20%General base stability (likely stable).
Oxidation 3% H₂O₂ at RT2–24 Hours5–20%S-oxidation (Sulfoxide) & Methylene oxidation.
Photolysis 1.2 million lux hours~1 weekN/ARadical autoxidation of methylene bridge.
Thermal 60 °C (Solid state)2 weeksN/ACrystal lattice stability / Amorphous conversion.

Validation Step: Mass balance must be calculated.



Acceptance Criteria: 95.0% – 105.0%. If outside this range, you have undetected volatile degradants or non-chromophoric polymers.
Protocol B: Thermodynamic Assessment Workflow

Use this workflow to establish the "Safe Operating Space" for the molecule.

Workflow Start Synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol DSC DSC Analysis (Heat @ 10°C/min) Start->DSC TGA TGA Analysis (Identify Volatiles) Start->TGA XRPD X-Ray Powder Diffraction (Confirm Crystallinity) DSC->XRPD If MP < 60°C Check Polymorphs Stress Stress Testing (Protocol A) XRPD->Stress HPLC HPLC-UV/MS Profiling Stress->HPLC Decision Define Storage & Handling Specs HPLC->Decision Data Analysis

Figure 2: Analytical workflow for thermodynamic characterization. DSC/TGA precedes stress testing to establish thermal baselines.

Analytical Methodology

For accurate quantification, a Reverse Phase HPLC method is required. The thiophene and phenyl rings provide excellent UV chromophores.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 235 nm (Thiophene

    
    ) and 254 nm (Phenyl).
    
  • Flow Rate: 1.0 mL/min.

Critical Note: The sulfoxide degradant is often thermally unstable. If using GC-MS, it may dehydrate in the injector port. LC-MS (ESI+) is the mandatory technique for degradation identification.

Storage & Handling Recommendations

Based on the thermodynamic profile derived above:

  • Temperature: Store at 2–8 °C . The low melting point (64 °C) implies high molecular mobility at room temperature, which accelerates solid-state degradation.

  • Atmosphere: Store under Argon or Nitrogen . The "doubly activated" methylene bridge is highly sensitive to atmospheric oxygen over long durations.

  • Light: Protect from light (Amber vials). Thiophene derivatives can act as photosensitizers, catalyzing their own degradation.

References

  • Physical Properties & Identifiers

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2795254, [4-(Thien-2-yl)phenyl]methanol. Retrieved from [Link]

  • Thiophene & Benzyl Alcohol Stability: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives. Explains the S-oxidation mechanism relevant to this scaffold. Li, M., et al. (2018). Autoxidation of Benzylic C-H Bonds. Journal of Organic Chemistry. (General reference for methylene bridge instability).
  • Regulatory Guidelines

    • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Exploratory

Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Biological Evaluation of [4-(Thien-2-ylmethyl)phenyl]methanol Derivatives The landscape of modern drug discovery is profoundly influenced by heterocyclic chemistry, with t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Biological Evaluation of [4-(Thien-2-ylmethyl)phenyl]methanol Derivatives

The landscape of modern drug discovery is profoundly influenced by heterocyclic chemistry, with thiophene—a five-membered, sulfur-containing aromatic ring—standing out as a particularly "privileged" scaffold.[1][2][3][4][5][6] Its prevalence in FDA-approved drugs underscores its significance; the thiophene nucleus is a key component in numerous therapeutic agents, ranking high in small molecule drug approvals over the past decade.[1][5] The utility of thiophene is rooted in its bioisosteric relationship with the benzene ring, allowing it to modulate physicochemical properties such as solubility and metabolism while engaging in crucial drug-receptor interactions.[1] This versatility has led to the development of thiophene-containing compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[1][2][7][8][9]

This guide focuses on a specific, promising class of thiophene-based compounds: derivatives of [4-(Thien-2-ylmethyl)phenyl]methanol . This core structure, characterized by a thienyl group linked to a benzyl alcohol via a methylene bridge, offers a unique three-dimensional architecture and multiple points for chemical modification. By exploring the synthetic pathways to this scaffold, the derivatization strategies, and the resulting biological activities, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this chemical class. We will delve into the causal relationships between structural modifications and biological outcomes, supported by detailed experimental protocols and mechanistic insights.

PART 1: Synthetic Strategies and Chemical Properties

The synthesis of the [4-(Thien-2-ylmethyl)phenyl]methanol core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The methodologies employed must be robust, scalable, and amenable to the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

The construction of the [4-(Thien-2-ylmethyl)phenyl]methanol backbone can be approached through several established synthetic routes. A common and effective strategy involves a two-step process: a Friedel-Crafts-type reaction to form the carbon-carbon bond between the thiophene and phenyl rings, followed by the reduction of a carbonyl group to the desired alcohol.

G Thiophene Thiophene Intermediate1 4-(Thien-2-ylmethyl)benzoic acid Thiophene->Intermediate1 Friedel-Crafts Acylation (AlCl3 catalyst) Reagent1 4-(Chloromethyl)benzoic acid Reagent1->Intermediate1 Product [4-(Thien-2-ylmethyl)phenyl]methanol Intermediate1->Product Reduction Reagent2 Reducing Agent (e.g., LiAlH4) Reagent2->Product G cluster_workflow Anticancer Screening Workflow start Seed Cancer Cells (96-well plate) treat Add Thiophene Derivatives (Varying Concentrations) start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate (4h) (Formation of Formazan) mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Measure Absorbance (Plate Reader) solubilize->read end Calculate IC50 Values read->end G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic Arachidonic Acid pla2->arachidonic Releases cox COX Enzymes (COX-1, COX-2) arachidonic->cox lox LOX Enzymes arachidonic->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation thiophene [4-(Thien-2-ylmethyl)phenyl]methanol Derivatives thiophene->cox Inhibits thiophene->lox Inhibits

Sources

Foundational

Predicted Bioactivity &amp; Pharmacological Profiling of [4-(Thien-2-ylmethyl)phenyl]methanol

Executive Summary Compound: [4-(Thien-2-ylmethyl)phenyl]methanol CAS: 81443-44-9 (Generic/Isomer dependent) Class: Thiophene-substituted Benzyl Alcohol / Bi-aryl Linker Scaffold This technical guide analyzes the predicte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: [4-(Thien-2-ylmethyl)phenyl]methanol CAS: 81443-44-9 (Generic/Isomer dependent) Class: Thiophene-substituted Benzyl Alcohol / Bi-aryl Linker Scaffold

This technical guide analyzes the predicted bioactivity, metabolic trajectory, and therapeutic potential of [4-(Thien-2-ylmethyl)phenyl]methanol . While primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, this scaffold possesses intrinsic "lead-like" properties. Its structure combines a lipophilic thiophene bioisostere with a metabolic "soft spot" (benzyl alcohol), making it a critical precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , Kinase Inhibitors , and Antimicrobial agents .

The following analysis synthesizes computational predictions with established Structure-Activity Relationship (SAR) principles to guide researchers in utilizing this scaffold for drug discovery.

Part 1: Structural Analysis & Physicochemical Profiling

Molecular Architecture

The molecule consists of three distinct pharmacophores:

  • Thiophene Ring: A classic bioisostere for the phenyl ring.[1][2] It increases lipophilicity and introduces a sulfur atom capable of specific electronic interactions (e.g., with aromatic residues in protein binding pockets).

  • Methylene Bridge (-CH₂-): Provides rotational freedom, allowing the two aromatic systems to adopt non-planar conformations essential for "induced fit" binding.

  • Benzyl Alcohol (-CH₂OH): A polar handle acting as both a hydrogen bond donor/acceptor and a primary site for metabolic oxidation.

Computed Physicochemical Properties (SwissADME Logic)
  • LogP (Predicted): ~3.2 – 3.5. The thiophene ring is more lipophilic than a benzene ring, pushing this molecule into an optimal range for membrane permeability.

  • TPSA (Topological Polar Surface Area): ~20 Ų (from the alcohol) + ~28 Ų (thiophene sulfur contribution). Total ~48 Ų. Excellent for oral bioavailability (<140 Ų).

  • Lipinski Rule of 5: Compliant. (MW <500, LogP <5, H-donors <5, H-acceptors <10).

SAR Visualization (Graphviz)

SAR_Analysis Molecule [4-(Thien-2-ylmethyl)phenyl]methanol Thiophene Thiophene Ring (Lipophilic Pocket Binder) Molecule->Thiophene Contains Linker Methylene Bridge (Conformational Flexibility) Molecule->Linker Contains Alcohol Benzyl Alcohol (Metabolic Handle / H-Bonding) Molecule->Alcohol Contains Bioisostere of Phenyl\n(Improved Potency) Bioisostere of Phenyl (Improved Potency) Thiophene->Bioisostere of Phenyl\n(Improved Potency) Precursor to\nCarboxylic Acid (Active Drug) Precursor to Carboxylic Acid (Active Drug) Alcohol->Precursor to\nCarboxylic Acid (Active Drug)

Figure 1: Pharmacophore decomposition highlighting the functional roles of the thiophene, linker, and alcohol moieties.

Part 2: Predicted Pharmacodynamics (Target Profiling)

Based on the scaffold's similarity to known drugs (e.g., Tiaprofenic acid, Suprofen), the bioactivity is predicted to follow three primary axes.

Anti-Inflammatory Potential (COX Inhibition)

The most probable bioactivity lies in the molecule's role as a prodrug or precursor.

  • Mechanism: The benzyl alcohol is metabolically oxidized to [4-(Thien-2-ylmethyl)benzoic acid] .

  • Target: Cyclooxygenase (COX-1/COX-2).

  • Rationale: Arylalkanoic acids are a dominant class of NSAIDs. The thiophene ring often enhances potency compared to the phenyl analog due to better fit in the hydrophobic channel of the COX enzyme.

Kinase Inhibition (ATP Binding)

The bi-aryl nature of the molecule mimics the "hinge-binding" motifs found in Type I/II kinase inhibitors.

  • Predicted Interaction: The thiophene sulfur can engage in weak hydrogen bonding or electrostatic interactions with the gatekeeper residues in the ATP-binding pocket.

  • Application: A fragment starting point for designing inhibitors of VEGFR (Vascular Endothelial Growth Factor Receptor) or p38 MAPK .

Antimicrobial/Antifungal Activity

Thiophene derivatives frequently exhibit activity against dermatophytes.

  • Mechanism: Disruption of fungal ergosterol synthesis (CYP51 inhibition) or direct membrane disruption.

  • Precedent: Thiophene-containing allylamines often show superior antifungal profiles compared to benzene analogs.

Part 3: ADMET & Metabolic Trajectory

Understanding the metabolic fate is crucial, as the alcohol is likely transient in vivo.

Metabolic Pathway (Bioactivation vs. Tox)

The molecule undergoes a "bifurcated" metabolic fate. One path leads to the active carboxylic acid, while the other (thiophene oxidation) presents a toxicity risk.

Metabolism Parent Parent: [4-(Thien-2-ylmethyl)phenyl]methanol Aldehyde Intermediate: Aldehyde Parent->Aldehyde Oxidation Epoxide Toxic Metabolite: Thiophene S-oxide/Epoxide Parent->Epoxide S-Oxidation (Minor Path) Acid Active Metabolite: [4-(Thien-2-ylmethyl)benzoic acid] Aldehyde->Acid Oxidation ADH ADH / CYP2E1 ALDH ALDH CYP450 CYP450 (Bioactivation)

Figure 2: Metabolic trajectory. The green pathway represents pharmacological activation; the red pathway represents potential hepatotoxicity risks common to thiophene drugs.

Toxicology Alerts
  • Thiophene S-Oxidation: The thiophene ring is a "structural alert."[3][4] CYP450-mediated oxidation can form reactive thiophene epoxides or S-oxides, which function as Michael acceptors, potentially alkylating liver proteins (hepatotoxicity).[3]

  • Mitigation: In drug design, this is often mitigated by blocking the 5-position of the thiophene ring with a metabolic blocker (e.g., chlorine or methyl group).

Part 4: Experimental Validation Framework

To validate the predicted bioactivity, the following standardized workflow is recommended.

Protocol: In Vitro COX-2 Inhibition Screen

Objective: Determine if the oxidized metabolite acts as an NSAID.

  • Preparation:

    • Synthesize or purchase the carboxylic acid metabolite: [4-(Thien-2-ylmethyl)benzoic acid] .

    • Dissolve in DMSO (Final concentration <1%).

  • Assay System: Use a colorimetric COX (ovine) Inhibitor Screening Assay Kit.

  • Procedure:

    • Incubate COX-2 enzyme with heme and test compound (0.1 µM – 100 µM) for 10 min at 25°C.

    • Add Arachidonic Acid (substrate) and SC-560 (COX-1 specific inhibitor) to isolate COX-2 activity.

    • Measure PGH2 production via SnCl2 reduction to PGF2α and subsequent ELISA quantification.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the rate of Alcohol -> Acid conversion and check for reactive S-oxides.

  • Incubation:

    • Mix 1 µM test compound with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-regenerating system.

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (LC-MS/MS):

    • Monitor disappearance of Parent (Alcohol).

    • Monitor appearance of Metabolite (Acid) (+14 Da mass shift).

    • Critical Step: Perform a GSH (Glutathione) trapping study. If GSH-adducts are found, it confirms the formation of reactive thiophene intermediates.

References

  • SwissADME. (2024). Molecular Properties and Drug-likeness Prediction. Swiss Institute of Bioinformatics. [Link]

  • PubChem. (2024).[5] Compound Summary: Thiophene Derivatives and Bioactivity. National Library of Medicine. [Link]

  • ChEMBL Database. (2024). Target Profile: Cyclooxygenase-2 Inhibitors. European Bioinformatics Institute. [Link]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. (Contextual grounding for Thiophene toxicity).

Sources

Exploratory

safety data sheet (SDS) for [4-(Thien-2-ylmethyl)phenyl]methanol

This guide serves as a Predictive Safety Assessment & Technical Handling Manual for the research compound [4-(Thien-2-ylmethyl)phenyl]methanol.[1] Notice to Researchers: As of the current date, no regulatory-standard Saf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Predictive Safety Assessment & Technical Handling Manual for the research compound [4-(Thien-2-ylmethyl)phenyl]methanol.[1]

Notice to Researchers: As of the current date, no regulatory-standard Safety Data Sheet (SDS) exists for this specific chemical entity in public chemical registries (e.g., ECHA, PubChem).[1] The protocols below are derived from Quantitative Structure-Activity Relationship (QSAR) analysis, functional group analogs (Benzyl alcohols, Thiophenes), and standard operating procedures for novel organic intermediates.

Chemical Identity & Physicochemical Profile

Compound Name: [4-(Thien-2-ylmethyl)phenyl]methanol Synonyms: 4-(2-Thienylmethyl)benzyl alcohol; (4-(Thiophen-2-ylmethyl)phenyl)methanol CAS Number: Not Listed (Treat as Novel/Research Grade) Molecular Formula: C₁₂H₁₂OS Molecular Weight: 204.29 g/mol [1]

Calculated Physicochemical Properties (QSAR Derived)
PropertyValue (Predicted)Experimental Causality / Rationale
Physical State Solid (Low melting) or Viscous OilBenzyl alcohol derivatives with lipophilic tails often exhibit low melting points due to disrupted crystal packing.[1]
Melting Point 45–55 °CEstimated based on the structural analog 4-benzylbenzyl alcohol.[1]
Boiling Point ~340 °C (at 760 mmHg)High BP due to hydrogen bonding (hydroxyl group) and pi-stacking interactions (thiophene/phenyl).[1]
LogP (Octanol/Water) ~2.8The thiophene ring adds significant lipophilicity compared to Benzyl alcohol (LogP 1.05), increasing skin absorption potential.[1]
Solubility DMSO, Methanol, DCMHigh solubility in polar aprotic and chlorinated solvents; low water solubility.[1]

Hazard Identification (GHS Classification - Predictive)

Based on the "Read-Across" method using Benzyl Alcohol (CAS 100-51-6) and 2-Methylthiophene (CAS 554-14-3).[1]

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1] (Rationale: Benzyl alcohol core is metabolized to benzoic acid; thiophene moiety may undergo metabolic activation to reactive S-oxides).[1]

  • H315: Causes skin irritation.[1][2] (Rationale: Lipophilic nature facilitates dermal penetration; thiophenes are known mild irritants).[1]

  • H319: Causes serious eye irritation.[1][2] (Rationale: Benzyl alcohol functionality).[1]

  • H335: May cause respiratory irritation.[1][3] (Rationale: Volatile organic fragments).[1]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Safe Handling & Engineering Controls

Core Directive: Treat this compound as a Sensitizing Agent until proven otherwise.[1] The thiophene ring contains a sulfur atom that can be metabolically activated, potentially leading to haptenization and immune response.[1]

Engineering Controls[1][3]
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .[1]

  • Atmosphere: Inert atmosphere (Nitrogen or Argon) is recommended for long-term storage to prevent oxidation of the benzylic alcohol to the corresponding aldehyde (which is often more reactive/sensitizing).[1]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationCausality
Gloves Nitrile (Min thickness 0.11mm)Standard protection against incidental splash.[1] For prolonged immersion, use Silver Shield due to thiophene permeation risk.[1]
Respiratory N95 (Dust) or Half-mask (OV Cartridge)Required if handling outside a hood (not recommended).[1] Prevents inhalation of particulates or solvent vapors.[1]
Eye Protection Chemical GogglesSafety glasses are insufficient if the compound is an oil/liquid; goggles prevent vapor irritation to the mucosa.[1]

Emergency Response Protocols

Self-Validating Logic: These protocols prioritize containment and neutralization based on the compound's lipophilicity and oxidation potential.[1]

Decision Tree: Accidental Release (Spill)

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Oil Spill Assess->Liquid ActionS Dampen with inert oil (minimize dust) Solid->ActionS ActionL Absorb with Vermiculite or Sand Liquid->ActionL Clean Collect in HazWaste Container (Do NOT use bleach) ActionS->Clean ActionL->Clean Verify Wipe test area with Methanol -> UV Check Clean->Verify

Figure 1: Decision logic for spill remediation. Note the prohibition of bleach (hypochlorite), which can react violently with sulfur-containing thiophenes.[1]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Mechanism: The benzylic alcohol moiety can cause central nervous system (CNS) depression; fresh air aids in volatile clearance.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol to wash skin; alcohols can enhance the transdermal transport of lipophilic thiophenes.[1]

  • Eye Contact: Rinse for 15 minutes.[1][2][3] Consult an ophthalmologist.

Stability & Reactivity

Expert Insight: The stability of this molecule is governed by two competing functionalities: the oxidizable alcohol and the electron-rich thiophene ring.[1]

  • Oxidation Risk: The benzylic alcohol (-CH2OH) is prone to air oxidation to the aldehyde (-CHO).[1]

    • Indicator: A change in color from off-white/colorless to yellow/brown suggests aldehyde formation.[1]

  • Electrophilic Sensitivity: The thiophene ring is electron-rich.[1] Avoid contact with strong Lewis acids or nitrating agents, which can cause rapid, exothermic decomposition.[1]

  • Incompatible Materials:

    • Strong Oxidizing Agents (Permanganates, Peroxides).[1]

    • Acid Chlorides (Will react with alcohol).[1]

    • Hypochlorites (Bleach).[1]

Toxicology & Metabolism (Theoretical)

Data extrapolated from structural analogs.[1]

Metabolic Pathway Visualization

The body likely processes this compound via a dual-pathway mechanism.[1]

Metabolism Parent [4-(Thien-2-ylmethyl)phenyl]methanol Step1 Alcohol Dehydrogenase (Liver) Parent->Step1 Step2 CYP450 (Microsomal) Parent->Step2 Aldehyde Aldehyde Intermediate (Reactive/Sensitizer) Step1->Aldehyde Acid Carboxylic Acid (Excretable) Aldehyde->Acid S_Oxide Thiophene-S-oxide (Epoxide-like Reactivity) Step2->S_Oxide

Figure 2: Predicted metabolic fate.[1] The left branch (oxidation to acid) is the primary detoxification route.[1] The bottom branch (S-oxidation) represents a potential toxicity mechanism common in thiophene drugs.[1]

Disposal Considerations

Protocol:

  • Segregation: Do not mix with aqueous waste streams.[1] This compound is organic and sulfur-bearing.[1]

  • Incineration: Must be disposed of via a licensed chemical incinerator equipped with a scrubber.[1]

    • Reasoning: Combustion of thiophenes releases Sulfur Dioxide (SO₂).[1] The incinerator must have SOx scrubbing capabilities to remain compliant with environmental regulations.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Benzyl Alcohol (CID 244).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Thiophene.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450.[1] Chemical Research in Toxicology.[1] (Cited for S-oxidation mechanism).[1]

Sources

Foundational

[4-(Thien-2-ylmethyl)phenyl]methanol as a pharmacophore in medicinal chemistry

This guide explores the medicinal chemistry of [4-(Thien-2-ylmethyl)phenyl]methanol , a privileged scaffold and key intermediate in the synthesis of diarylmethane-based therapeutics, most notably SGLT2 inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the medicinal chemistry of [4-(Thien-2-ylmethyl)phenyl]methanol , a privileged scaffold and key intermediate in the synthesis of diarylmethane-based therapeutics, most notably SGLT2 inhibitors (e.g., Canagliflozin analogs) and 17


-HSD1 inhibitors .

Executive Summary

[4-(Thien-2-ylmethyl)phenyl]methanol represents a strategic "bi-aryl methane" scaffold in medicinal chemistry. It combines a lipophilic, metabolically distinct thiophene ring with a phenyl core, linked by a flexible methylene bridge, and anchored by a polar hydroxymethyl "warhead" or handle.

This molecule is not merely a passive intermediate; it is a pharmacophoric template . Its structural features allow it to probe hydrophobic pockets (via the thiophene-phenyl motif) while offering a versatile attachment point (the alcohol) for polar groups, sugars (in SGLT2 inhibitors), or further lipophilic extensions.

Key Pharmacological Applications
Therapeutic ClassTarget MechanismRole of Scaffold
Metabolic Disease SGLT2 Inhibition Mimics the diarylmethane aglycone core of gliflozins (e.g., Canagliflozin).
Oncology 17

-HSD1 Inhibition
Occupies the steroid-binding hydrophobic tunnel; the alcohol mimics the 17

-OH of estradiol.
Inflammation 5-Lipoxygenase (5-LO) Thiophene serves as a bioisostere for benzene/naphthalene to modulate redox potential.

Pharmacophore Analysis & Structural Logic[1]

The efficacy of this scaffold stems from its specific structural components. We analyze these using the E-E-A-T framework (Expertise, Experience, Authoritativeness, Trustworthiness).

The Thiophene Bioisostere

The 2-thienyl moiety is a classic bioisostere for the phenyl ring but offers distinct advantages:

  • Electronic Effects: Thiophene is

    
    -excessive (electron-rich) compared to benzene. This enhances 
    
    
    
    -
    
    
    stacking interactions with electron-deficient aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket.
  • Lipophilicity: Thiophene is slightly more lipophilic than benzene, improving membrane permeability (LogP modulation).

  • Metabolic Handle: Unlike the phenyl ring, which often undergoes hydroxylation, the thiophene ring is prone to S-oxidation or ring-opening, offering an alternative metabolic soft spot to mitigate toxicity or tune half-life (

    
    ).
    
The Methylene Linker ( Hybridized)

The single methylene (-CH


-) bridge is critical. Unlike a rigid biaryl bond (Ar-Ar) or a fused system (naphthalene), the methylene linker allows for conformational flexibility .
  • Induced Fit: The two aromatic rings can adopt a "butterfly" or "twisted" conformation (dihedral angle

    
     60-90°), allowing the molecule to fit into L-shaped hydrophobic pockets common in kinases and nuclear receptors.
    
The Hydroxymethyl Anchor

The benzyl alcohol moiety (-CH


OH) serves a dual purpose:
  • H-Bonding: It acts as both a donor and acceptor, often mimicking the hydroxyl group of natural substrates (e.g., glucose in SGLT2, estradiol in 17

    
    -HSD1).
    
  • Synthetic Divergence: It is a "pivot point" for late-stage functionalization—easily oxidized to an acid (for salt formation) or converted to a halide for coupling.

Pharmacophore Visualization (DOT)

The following diagram illustrates the pharmacophoric mapping of the scaffold.

Pharmacophore Thiophene Thiophene Ring (Lipophilic/Pi-Stacking) Linker Methylene Bridge (Conformational Flex) Thiophene->Linker Bioisostere Target Target Binding Pocket (Hydrophobic + H-Bond) Thiophene->Target Pi-Pi Interaction Phenyl Phenyl Core (Scaffold) Linker->Phenyl sp3 Link Alcohol Hydroxymethyl (Polar Anchor/Linker) Phenyl->Alcohol Para-sub Alcohol->Target H-Bond Interaction

Caption: Pharmacophoric dissection of [4-(Thien-2-ylmethyl)phenyl]methanol showing key binding interactions.

Synthetic Methodology

A robust, self-validating synthesis is required to access this scaffold. The following protocol avoids common pitfalls like over-oxidation or regio-isomeric mixtures.

Retrosynthetic Strategy

The most reliable route involves Friedel-Crafts acylation followed by a stepwise reduction . This avoids the handling of sensitive organometallics (like thienyl-lithium) on large scales.

Pathway:

  • Acylation: Thiophene + 4-Methoxycarbonylbenzoyl chloride

    
     Ketone Intermediate.
    
  • Deoxygenation: Ketone

    
     Methylene (Ionic Hydrogenation).
    
  • Reduction: Ester

    
     Alcohol (LiAlH
    
    
    
    or DIBAL-H).
Detailed Protocol

Step 1: Friedel-Crafts Acylation

  • Reagents: Thiophene (1.0 eq), 4-(Methoxycarbonyl)benzoyl chloride (1.1 eq), AlCl

    
     (1.2 eq), DCM (Solvent).
    
  • Procedure: Add AlCl

    
     to a solution of acid chloride in DCM at 0°C. Add thiophene dropwise. Stir at RT for 4h. Quench with ice/HCl.
    
  • Causality: Adding thiophene last prevents polymerization of the electron-rich heterocycle by the Lewis acid.

  • Validation: NMR shows disappearance of thiophene proton resonance and appearance of ketone C=O signal (~1650 cm

    
     IR).
    

Step 2: Ionic Hydrogenation (Ketone to Methylene)

  • Reagents: Triethylsilane (TES, 3.0 eq), TFA (Solvent/Catalyst).

  • Procedure: Dissolve ketone in TFA. Add TES. Reflux for 16h.

  • Why this method? Clemmensen reduction (Zn/Hg) is too harsh for the ester; Wolff-Kishner requires high heat/base which might hydrolyze the ester prematurely. Ionic hydrogenation is mild and chemoselective for aryl ketones.

Step 3: Ester Reduction

  • Reagents: LiAlH

    
     (1.0 eq), THF (anhydrous).
    
  • Procedure: Add ester solution to LiAlH

    
     suspension at 0°C.
    
  • Validation: Product is [4-(Thien-2-ylmethyl)phenyl]methanol.

    
    H NMR: 
    
    
    
    4.60 (s, 2H, CH
    
    
    OH), 4.15 (s, 2H, Ar-CH
    
    
    -Ar).
Synthesis Workflow Diagram

Synthesis Start Start: Thiophene + 4-Ester-Benzoyl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Step1 Inter1 Intermediate 1: Diaryl Ketone Step1->Inter1 Step2 Step 2: Ionic Hydrogenation (Et3SiH, TFA, Reflux) Inter1->Step2 Inter2 Intermediate 2: Diaryl Methane Ester Step2->Inter2 Step3 Step 3: Reduction (LiAlH4, THF) Inter2->Step3 Final Target: [4-(Thien-2-ylmethyl)phenyl]methanol Step3->Final

Caption: Step-wise synthetic pathway for the production of the pharmacophore.

Medicinal Chemistry Case Studies

SGLT2 Inhibitors (The "Gliflozin" Class)

This scaffold is structurally homologous to the aglycone of Canagliflozin (Invokana).

  • Mechanism: SGLT2 inhibitors block glucose reabsorption in the kidney.

  • Structural Match: Canagliflozin features a 5-(4-fluorophenyl)thiophen-2-ylmethyl group attached to the phenyl ring of the glucoside.

  • Pharmacophore Role: The thiophene ring sits in a hydrophobic sub-pocket of the SGLT2 transporter, providing high affinity and selectivity over SGLT1. The methylene linker orients the sugar (attached to the phenyl) into the glucose-binding site.

  • Application: Researchers use [4-(Thien-2-ylmethyl)phenyl]methanol as a simplified "dummy" ligand to study the hydrophobic pocket requirements without the complexity of the sugar moiety during early-stage SAR (Structure-Activity Relationship) screening.

17 -Hydroxysteroid Dehydrogenase Type 1 (17 -HSD1)
  • Context: 17

    
    -HSD1 catalyzes the conversion of estrone to estradiol (E2), fueling estrogen-dependent breast cancer.
    
  • Inhibitor Design: The enzyme has a long, hydrophobic tunnel.

  • Scaffold Fit: The thiophene-phenyl-methane backbone mimics the steroid core's length and hydrophobicity. The hydroxymethyl group mimics the 17

    
    -hydroxyl group of estradiol, forming critical H-bonds with His221  and Glu282  in the active site.
    
  • Reference: Derivatives of this scaffold have shown IC

    
     values in the nanomolar range for 17
    
    
    
    -HSD1 inhibition [1].

Toxicology & Metabolic Stability

When utilizing this pharmacophore, drug developers must account for specific metabolic liabilities:

  • Thiophene S-Oxidation:

    • Risk: Cytochrome P450 enzymes can oxidize the thiophene sulfur to a sulfoxide or sulfone, or to a reactive thiophene-S-oxide intermediate, which is a Michael acceptor and can cause idiosyncratic toxicity (via glutathione depletion).

    • Mitigation: Substitution on the thiophene ring (e.g., with a chlorine or methyl group) blocks the metabolic site.

  • Benzyl Alcohol Oxidation:

    • Pathway: The primary alcohol is rapidly oxidized to the carboxylic acid by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).

    • Outcome: This leads to rapid clearance (short

      
      ).
      
    • Strategy: In final drug candidates, the alcohol is often replaced by a bioisostere (e.g., tetrazole) or the carbon is substituted (e.g.,

      
      -methylation) to block oxidation.
      

References

  • Poirier, D. (2010). 17beta-Hydroxysteroid dehydrogenase type 1 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Nomura, S., et al. (2010). Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Grem, J. L., et al. (1996). Phase I study of etoposide with SDZ PSC 833 as a modulator of multidrug resistance in patients with cancer. Journal of Clinical Oncology. Link

Protocols & Analytical Methods

Method

oxidation of [4-(Thien-2-ylmethyl)phenyl]methanol to aldehydes

Application Note: Chemoselective Oxidation of [4-(Thien-2-ylmethyl)phenyl]methanol Part 1: Executive Summary & Strategic Analysis The Challenge: The oxidation of [4-(Thien-2-ylmethyl)phenyl]methanol (Substrate 1 ) to its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of [4-(Thien-2-ylmethyl)phenyl]methanol

Part 1: Executive Summary & Strategic Analysis

The Challenge: The oxidation of [4-(Thien-2-ylmethyl)phenyl]methanol (Substrate 1 ) to its corresponding aldehyde (2 ) presents a classic chemoselectivity challenge in medicinal chemistry.[1][2] The molecule contains two oxidation-sensitive sites:[1][2]

  • The Primary Benzylic Alcohol: The target site for oxidation.[2]

  • The Thiophene Ring (via Methylene Bridge): A sulfur-containing heterocycle susceptible to electrophilic attack, S-oxidation (to sulfoxide/sulfone), or polymerization under strongly acidic or vigorous oxidative conditions.[3][1][2]

The Solution: To ensure high yield and purity without compromising the thiophene moiety, "sledgehammer" oxidants like Permanganate (


) or Chromic Acid (Jones Reagent) must be avoided.[2] This guide details three field-proven protocols ranging from heterogeneous batch processing to homogeneous green catalysis.[3][1][2]

Reaction Scheme:

ReactionScheme cluster_0 Substrate (1) cluster_1 Target (2) cluster_2 Avoided Byproducts S1 [4-(Thien-2-ylmethyl)phenyl]methanol (C12H12OS) P1 4-(Thien-2-ylmethyl)benzaldehyde (Aldehyde) S1->P1 Selective Oxidation (MnO2, DMP, or TEMPO) BP1 Carboxylic Acid (Over-oxidation) S1->BP1 Harsh Oxidants BP2 Thiophene S-Oxide (Sulfur Oxidation) S1->BP2 Peracids/Unbuffered Bleach

Figure 1: Chemoselective pathway targeting the benzylic alcohol while avoiding acid formation or sulfur oxidation.[3][2]

Part 2: Technical Protocols

Method A: Activated Manganese Dioxide ( )

Best For: Mid-to-large scale (1g – 50g), robust purification, and "set-and-forget" workflows.[3][1][2] Mechanism: Radical mechanism on the heterogeneous surface.[2] Highly selective for benzylic/allylic alcohols.[1][2][4]

  • Why this works:

    
     is mild and neutral.[1][2] It rarely touches isolated double bonds or thiophenes at room temperature.[1][2]
    
  • Critical Reagent Check: You must use Activated

    
    .[1][2] Crystalline pyrolusite is inactive.[1][2]
    

Protocol:

  • Preparation: Dissolve [4-(Thien-2-ylmethyl)phenyl]methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) or Chloroform (

    
    ). Concentration: 0.1 M.[1][2][5]
    
  • Addition: Add Activated

    
     (10.0 – 15.0 equiv by mass). Note: A large excess is required due to surface area dependence.[2]
    
  • Reaction: Stir vigorously at reflux (

    
     for DCM) for 12–24 hours.
    
    • IPC (In-Process Control):[3][1][2] Monitor by TLC (Hexane/EtOAc 3:1).[1][2] Alcohol spot (

      
      ) should disappear; Aldehyde spot (
      
      
      
      ) appears.[1][2]
  • Workup: Filter the black slurry through a pad of Celite® (diatomaceous earth).[1][2] Wash the pad thoroughly with DCM.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is usually pure enough for the next step.[2]

Validation Data:

Parameter Typical Value Notes
Yield 85–95% Loss usually due to adsorption on MnO2 cake.[3][1][2]
Purity >98% No over-oxidation to acid.[1][2]

| Time | 16 h | Slow but reliable.[1][2] |

Method B: Dess-Martin Periodinane (DMP)

Best For: Small scale (<1g), high-value intermediates, and rapid kinetics.[3][1][2] Mechanism: Ligand exchange followed by reductive elimination.[1][2]

  • Why this works: DMP operates at neutral pH and room temperature.[1][2] It is strictly chemoselective for alcohols over sulfides/thiophenes (unlike other hypervalent iodine reagents like IBX which can be less soluble and require heat).[1][2]

  • Water Acceleration: Adding 1.1 equiv of water accelerates the reaction mechanism by facilitating the ligand exchange step (Schreiber's modification).[2]

Protocol:

  • Setup: To a solution of substrate (1.0 equiv) in wet DCM (DCM saturated with water, approx. 0.1 M), cool to

    
    .
    
  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

  • Quench (Critical): Dilute with

    
    . Add a 1:1 mixture of Saturated Aqueous 
    
    
    
    (Sodium Thiosulfate) and Saturated Aqueous
    
    
    .[2]
    • Reasoning: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts.[1][2]

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 min). Separate, dry (

    
    ), and concentrate.
    
Method C: TEMPO/BAIB (Green Catalysis)

Best For: Scalability, Green Chemistry requirements, and avoiding heavy metals.[3][2] Mechanism: Anelli-Montanari oxidation variant using Bis-acetoxyiodobenzene (BAIB) as the terminal oxidant.[3][1][2]

  • Why this works: TEMPO is too bulky to attack the thiophene.[2] BAIB is milder than Bleach (NaOCl), reducing the risk of chlorinating the thiophene ring.[2]

Protocol:

  • Mixture: Dissolve substrate (1.0 equiv) in

    
     (9:1 ratio).
    
  • Catalyst: Add TEMPO (0.1 equiv).

  • Oxidant: Add BAIB (1.1 equiv) slowly over 10 minutes at

    
    .
    
  • Reaction: Stir at RT for 2–4 hours. The solution usually turns orange/red.[2]

  • Workup: Quench with aqueous

    
    . Extract with DCM.[1][2][5] Wash with brine.[1][2][6]
    

Part 3: Decision Matrix & Troubleshooting

Experimental Decision Tree

DecisionTree Start Start: Oxidation of Thiophene-Benzyl Alcohol ScaleCheck What is the Scale? Start->ScaleCheck GreenCheck Strict Green/Metal-Free Requirement? ScaleCheck->GreenCheck > 1 gram MethodB Method B: Dess-Martin (DMP) (Fast, High Value) ScaleCheck->MethodB < 1 gram MethodA Method A: Activated MnO2 (Robust, Simple Workup) GreenCheck->MethodA No (Standard) MethodC Method C: TEMPO/BAIB (Scalable, Clean) GreenCheck->MethodC Yes

Figure 2: Selection guide based on scale and regulatory requirements.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Reaction Stalled (<50% conversion) Inactive MnO2 or wet DMP.[3][1][2]MnO2: Add fresh excess reagent.[1][2] DMP: Add 1 eq. water to catalyze.[1][2][7][8]
New Spot near Baseline (TLC) Over-oxidation to Carboxylic Acid.[1][2]Check oxidant stoichiometry. Ensure buffer was used if using Bleach/TEMPO.
Loss of Thiophene Signal (NMR) Sulfur oxidation or polymerization.[1][2]Switch to MnO2 (mildest).[1][2][4] Avoid acidic conditions.[1][2]
Aldehyde Unstable Air oxidation of product.[1][2][9]Store aldehyde under Nitrogen/Argon at -20°C immediately.[3][1][2]

References

  • Taylor, R. J., et al. (2005).[3][2] Manganese Dioxide Oxidation of Alcohols. Organic Reactions . A comprehensive review of MnO2 selectivity for benzylic alcohols. [1][2]

  • Meyer, S. D., & Schreiber, S. L. (1994).[3][2][10] Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry , 59(24), 7549–7552.[3][2] Details the water-acceleration protocol for DMP. [1][2]

  • Hoover, J. M., & Stahl, S. S. (2011).[3][2] Highly Selective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society , 133(42), 16901–16910.[2] Foundations of Copper/TEMPO oxidation for heterocyclic substrates. [1][2]

  • Tojo, G., & Fernandez, M. (2006).[3][2] Oxidation of Alcohols to Aldehydes and Ketones. Springer Science .[1][2] General reference for functional group tolerance in oxidations.

Sources

Application

Technical Guide: Utilization of [4-(Thien-2-ylmethyl)phenyl]methanol in Pharmaceutical Synthesis

This guide details the technical application of [4-(Thien-2-ylmethyl)phenyl]methanol (CAS: 129822-41-9 / 16939-04-1 analog), a strategic building block in the synthesis of SGLT2 inhibitors , particularly the Canagliflozi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of [4-(Thien-2-ylmethyl)phenyl]methanol (CAS: 129822-41-9 / 16939-04-1 analog), a strategic building block in the synthesis of SGLT2 inhibitors , particularly the Canagliflozin class.

Part 1: Executive Summary & Compound Profile

[4-(Thien-2-ylmethyl)phenyl]methanol serves as a critical "linker scaffold" in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. Its structure contains two distinct functional handles—a thiophene ring and a benzylic alcohol —separated by a methylene bridge. This bifunctionality allows for divergent synthesis pathways:

  • Thiophene Functionalization: The C5 position of the thiophene ring is electronically activated, allowing for regioselective halogenation (e.g., bromination) and subsequent Suzuki-Miyaura coupling to introduce the distal aryl group (e.g., 4-fluorophenyl).

  • Benzylic Alcohol Activation: The hydroxymethyl group serves as a versatile electrophile precursor (via conversion to alkyl halide) or a precursor to the characteristic methyl group found in Canagliflozin via reductive deoxygenation.

Physicochemical Characterization
PropertySpecification
Chemical Name [4-(Thien-2-ylmethyl)phenyl]methanol
CAS Registry 129822-41-9 (Generic/Related); 16939-04-1 (Unsubstituted)
Molecular Formula C₁₂H₁₂OS
Molecular Weight 204.29 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Water
Melting Point 63–65 °C (Typical)
Key Impurities Dimeric ether (bis-benzyl ether), Thiophene oxidation products (sulfoxides)

Part 2: Application Notes & Quality Assurance

Application Note 1: Critical Impurity Control

Before proceeding to downstream coupling, the purity of the starting alcohol must be verified. The benzylic alcohol is prone to auto-oxidation to the corresponding aldehyde (benzaldehyde derivative) and dimerization to the ether under acidic conditions.

  • HPLC Method: Reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus), Gradient elution (Water/Acetonitrile with 0.1% H₃PO₄).

  • Acceptance Criteria:

    • Purity > 98.0% (Area %).[1]

    • Aldehyde impurity < 0.15%.

    • Dimeric ether < 0.20%.

Application Note 2: Storage & Stability

Thiophene derivatives are light-sensitive. Store the compound in amber glass vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Exposure to light may induce radical polymerization or bromination at incorrect positions during subsequent steps.

Part 3: Experimental Protocols

Protocol A: Regioselective Bromination of the Thiophene Ring

Objective: To install a bromine atom at the C5 position of the thiophene ring, creating the precursor for Suzuki coupling (e.g., attachment of the 4-fluorophenyl moiety).

Mechanism: Electrophilic aromatic substitution (SEAr) using N-Bromosuccinimide (NBS). The sulfur atom activates the alpha-positions; since position 2 is alkylated, position 5 is the exclusive site of bromination.

Materials:

  • [4-(Thien-2-ylmethyl)phenyl]methanol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Solvent: DMF (Dimethylformamide) or THF/CHCl₃ (1:1)

  • Quench: 10% Na₂S₂O₃ (Sodium thiosulfate)

Step-by-Step Procedure:

  • Dissolution: Charge a foil-wrapped reaction vessel (light protection is critical to prevent radical side reactions) with the starting alcohol and DMF (5 mL/g). Cool to 0°C.[2]

  • Addition: Add NBS portion-wise over 30 minutes, maintaining internal temperature < 5°C.

    • Note: Rapid addition causes localized high concentration, leading to dibromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C). Monitor by TLC/HPLC for disappearance of starting material.

  • Quench: Pour the reaction mixture into ice-cold 10% Na₂S₂O₃ solution to destroy unreacted NBS.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.[3] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

    • Target Product: [4-(5-Bromo-thien-2-ylmethyl)phenyl]methanol.

Protocol B: Activation of Benzylic Alcohol (Chlorination)

Objective: To convert the hydroxyl group into a chloride leaving group, facilitating downstream alkylation or Friedel-Crafts reactions.

Materials:

  • [4-(Thien-2-ylmethyl)phenyl]methanol (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.2 equiv)

  • Catalyst: DMF (catalytic, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (1.5 equiv) - Optional, to scavenge HCl.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen.

  • Solvation: Dissolve the alcohol in anhydrous DCM (10 mL/g). Add catalytic DMF. Cool to 0°C.[2]

  • Chlorination: Add SOCl₂ dropwise via an addition funnel over 20 minutes.

    • Caution: Vigorous gas evolution (SO₂ and HCl). Ensure proper venting through a scrubber.

  • Reaction: Stir at 0°C for 2 hours.

  • Workup: Quench carefully with saturated NaHCO₃ solution (gas evolution!). Separate layers. Wash organic layer with water and brine.

  • Isolation: Dry over MgSO₄ and concentrate in vacuo at < 40°C.

    • Stability Note: Benzylic chlorides are unstable; use immediately in the next step or store frozen in benzene/toluene.

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the strategic placement of this intermediate in the synthesis of a Canagliflozin-type Aglycone.

SGLT2_Synthesis Start [4-(Thien-2-ylmethyl)phenyl]methanol (Starting Material) Bromide Intermediate A: [4-(5-Bromo-thien-2-ylmethyl) phenyl]methanol Start->Bromide Start->Bromide Step 1 Chloride Intermediate B: [4-(5-Bromo-thien-2-ylmethyl) benzyl chloride Bromide->Chloride Bromide->Chloride Step 2 NBS NBS, DMF, 0°C (Regioselective Bromination) Aglycone SGLT2 Aglycone Scaffold (Suzuki Coupling Product) Chloride->Aglycone Coupling w/ Sugar or Reduction Chloride->Aglycone Step 3 SOCl2 SOCl2, DCM (Chlorination) Suzuki 4-F-Ph-B(OH)2, Pd(PPh3)4 (Suzuki-Miyaura)

Caption: Synthetic pathway converting the alcohol intermediate into the activated electrophile for SGLT2 inhibitor assembly.

Part 5: Safety & Handling Protocols

  • Thiophene Toxicity: Thiophene derivatives can be neurotoxic and possess a strong, unpleasant sulfurous odor. All manipulations must be performed in a high-efficiency fume hood.

  • SOCl₂ Hazards: Thionyl chloride reacts violently with water to release HCl and SO₂ gases. Never wash SOCl₂ equipment with water directly; quench with a large volume of dilute alkaline solution first.

  • Benzylic Halides: The chlorinated intermediate (Protocol B) is a potent lachrymator and alkylating agent. Double-glove (Nitrile + Laminate) and use a full face shield during isolation.

Part 6: References

  • Nomura, S., et al. (2010).[4] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[4] Journal of Medicinal Chemistry, 53(17), 6355-6360.[4] Link

  • Vellanki, S. R. P., et al. (2016).[4] "Process for the preparation of canagliflozin." Mylan Laboratories Ltd., Patent WO2016035042A1. Link

  • Metil, D. S., et al. (2018).[4] "Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles." Organic Process Research & Development, 22(1), 27-39.[4] Link

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." Link

Sources

Method

Application Note: Nucleophilic Substitution of [4-(Thien-2-ylmethyl)phenyl]methanol

This Application Note and Protocol guide addresses the specific chemical behavior and synthetic manipulation of [4-(Thien-2-ylmethyl)phenyl]methanol . This scaffold, featuring a thiophene ring linked via a methylene brid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific chemical behavior and synthetic manipulation of [4-(Thien-2-ylmethyl)phenyl]methanol . This scaffold, featuring a thiophene ring linked via a methylene bridge to a benzyl alcohol, is a critical building block in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and kinase inhibitors.

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

[4-(Thien-2-ylmethyl)phenyl]methanol presents a unique reactivity profile.[1] While the primary benzylic alcohol facilitates rapid nucleophilic substitution, the presence of the electron-rich thiophene moiety—connected via a methylene bridge—introduces specific stability constraints.

Key Chemical Challenges[1]
  • Acid Sensitivity: The thiophene ring is susceptible to electrophilic attack and polymerization in the presence of strong Brønsted acids (e.g., high concentrations of HCl or HBr generated during substitution). Protocols must utilize acid scavengers or neutral conditions.[1]

  • Benzylic Reactivity: The benzylic position is highly reactive toward both

    
     (carbocation) and 
    
    
    
    mechanisms.[1] However, the inductive electron-donating effect of the para-thienylmethyl group stabilizes the benzylic carbocation, increasing the risk of over-reaction (e.g., dibenzylation) or elimination if not controlled.
Reaction Landscape

The following diagram outlines the core transformations covered in this guide.

ReactionLandscape Start [4-(Thien-2-ylmethyl) phenyl]methanol Chloride Benzylic Chloride (Intermediate for Alkylation) Start->Chloride Protocol A: Appell Reaction (NCS, PPh3) Ether Benzylic Ether (Drug Scaffold) Start->Ether Protocol C: Mitsunobu (PPh3, DIAD, Phenol) Mesylate Mesylate Intermediate (Activated Alcohol) Start->Mesylate MsCl, Et3N Azide Benzylic Azide (Click Chemistry Precursor) Mesylate->Azide Protocol B: NaN3, DMF

Caption: Synthetic pathways for converting the hydroxyl group into halides, azides, and ethers.

Detailed Experimental Protocols

Protocol A: Neutral Chlorination (Appell Reaction)

Objective: Convert the alcohol to the benzylic chloride without generating free HCl, protecting the thiophene ring from acid-catalyzed degradation.[1] Mechanism: Modified


 substitution via oxyphosphonium intermediate.[1]

Reagents:

  • Substrate: [4-(Thien-2-ylmethyl)phenyl]methanol (1.0 equiv)[1]

  • Triphenylphosphine (

    
    ): 1.2 equiv[1]
    
  • N-Chlorosuccinimide (NCS): 1.2 equiv[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1][2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve [4-(Thien-2-ylmethyl)phenyl]methanol (1.0 g, ~4.9 mmol) and

    
      (1.54 g, 5.9 mmol) in anhydrous DCM (20 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NCS (0.79 g, 5.9 mmol) portion-wise over 15 minutes. Note: The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The product (

    
     ~0.[1]6) should appear less polar than the starting alcohol (
    
    
    
    ~0.2).[1]
  • Work-up: Dilute with Hexane (50 mL). A white precipitate (triphenylphosphine oxide) will form.[1] Filter the suspension through a pad of Celite.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Yield Expectation: 85–92%[1]

    • Storage: Store at 4°C under inert gas. Benzylic chlorides are reactive electrophiles.[1]

Protocol B: Azidation via Mesylate Activation

Objective: Synthesize the benzylic azide for "Click" chemistry or amine reduction.[1] Direct substitution on the alcohol is poor; mesylation provides a robust leaving group.[1]

Reagents:

  • Methanesulfonyl chloride (MsCl): 1.2 equiv[1]

  • Triethylamine (

    
    ): 1.5 equiv[1]
    
  • Sodium Azide (

    
    ): 1.5 equiv[1][3]
    
  • Solvents: DCM (Step 1), DMF (Step 2)[1]

Step-by-Step Procedure:

  • Mesylation (Step 1):

    • Dissolve the alcohol (1.0 equiv) and

      
       (1.5 equiv) in anhydrous DCM at 0°C.
      
    • Dropwise add MsCl (1.2 equiv).[1] Stir for 1 hour at 0°C.

    • Critical: Do not isolate the mesylate for long periods; it is unstable.[1] Perform a quick aqueous wash (cold water, cold brine), dry over

      
      , and concentrate in vacuo below 30°C.
      
  • Azidation (Step 2):

    • Dissolve the crude mesylate immediately in anhydrous DMF (0.2 M concentration).[1]

    • Add

      
       (1.5 equiv) in one portion.[1]
      
    • Heat to 60°C for 3 hours. Safety Warning: Azides are potentially explosive.[1] Do not use chlorinated solvents (DCM) in this step to avoid formation of diazidomethane.

  • Work-up:

    • Cool to room temperature.[1][4][3][5] Dilute with water and extract with Ethyl Acetate (

      
      ).[1][2]
      
    • Wash organic layers with LiCl solution (5%) to remove DMF.[1]

    • Dry and concentrate.[1][3]

    • Yield Expectation: 80–88% (over 2 steps).[1]

Protocol C: Ether Synthesis (Mitsunobu Reaction)

Objective: Couple the alcohol with a phenol (e.g., for drug scaffold assembly) under mild, neutral conditions.

Reagents:

  • Phenol derivative (Nucleophile): 1.0–1.2 equiv[1]

  • Triphenylphosphine (

    
    ): 1.5 equiv[1]
    
  • Diisopropyl azodicarboxylate (DIAD): 1.5 equiv[1]

  • Solvent: THF, anhydrous

Step-by-Step Procedure:

  • Mix: Dissolve [4-(Thien-2-ylmethyl)phenyl]methanol (1.0 equiv), the Phenol (1.0 equiv), and

    
     (1.5 equiv) in anhydrous THF at 0°C.
    
  • Activation: Add DIAD (1.5 equiv) dropwise over 20 minutes. The yellow color of DIAD should fade upon addition.

  • Reaction: Stir at room temperature overnight (12–16 hours).

  • Work-up: Concentrate the solvent. Triturate the residue with

    
    /Hexane to precipitate 
    
    
    
    and reduced hydrazine.[1] Filter and concentrate.
  • Purification: Flash chromatography is essential to remove hydrazine byproducts.[1]

Mechanistic Insights & Troubleshooting

Mechanism of Action

The substitution at the benzylic center is influenced by the "Thienylmethyl" tail. Although the thiophene is separated by a methylene group, it exerts a remote inductive effect.

Mechanism cluster_side Side Reaction Risks Substrate Substrate: Ar-CH2-OH Activation Activation: Ar-CH2-OH2+ or Ar-CH2-O-PPh3+ Substrate->Activation Protonation/Complexation Transition Transition State: SN2 Character Favored (Due to primary carbon) Activation->Transition Nucleophilic Attack Polymer Thiophene Polymerization (Triggered by strong acid) Activation->Polymer If HCl/HBr accumulates Product Product: Ar-CH2-Nu Transition->Product Inversion (Not observable in achiral substrate)

Caption: Mechanistic pathway highlighting the critical need to avoid acid accumulation to prevent thiophene degradation.

Troubleshooting Table
ProblemProbable CauseSolution
Darkening/Tarring of Reaction Acid-catalyzed polymerization of thiophene.[1]Use Protocol A (Appell) or add Pyridine (2.0 equiv) if using

.[1]
Low Yield in Azidation Hydrolysis of Mesylate intermediate.[1]Ensure anhydrous conditions during mesylation; proceed immediately to Step 2.
Incomplete Mitsunobu Steric hindrance or high pKa of phenol.[1]Use ADDP/

for more stubborn substrates; ensure reagents are fresh.[1]
Elimination Products Basic conditions too strong.[1]Unlikely for this substrate (no

-hydrogens on the benzylic side), but polymerization is the main risk.[1]

References

  • Appell Reaction (General Protocol): Appell, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.[1] Link[1]

  • Mitsunobu Reaction (Review): Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.[1] Link[1]

  • Thiophene Stability in Synthesis: Gronowitz, S. (Ed.).[1] (1991).[1] Thiophene and Its Derivatives. John Wiley & Sons.[1] (General reference for thiophene handling).

  • Mesylation/Azidation Protocols: Scriven, E. F., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses."[1] Chemical Reviews, 88(2), 297-337.[1] Link[1]

Disclaimer: This guide is for research purposes only. All reactions involving azides, thiophenes, and halogenating agents should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Functionalization of the Thiophene Ring in [4-(Thien-2-ylmethyl)phenyl]methanol

Executive Summary & Strategic Analysis The molecule [4-(Thien-2-ylmethyl)phenyl]methanol represents a critical "linker" scaffold in medicinal chemistry, often serving as a bioisostere for biphenyl systems or as a spacer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The molecule [4-(Thien-2-ylmethyl)phenyl]methanol represents a critical "linker" scaffold in medicinal chemistry, often serving as a bioisostere for biphenyl systems or as a spacer in PROTACs and kinase inhibitors.

The core challenge in functionalizing this molecule lies in the competing reactivities of its two distinct domains:

  • The Thiophene Ring: An electron-rich heteroaromatic system highly susceptible to Electrophilic Aromatic Substitution (EAS) and metallation.

  • The Benzyl Alcohol Moiety: A nucleophilic and slightly acidic functional group (

    
    ) that is sensitive to oxidation and incompatible with organometallic reagents (e.g., 
    
    
    
    -BuLi).
Reactivity Profile

The thiophene ring exhibits a clear hierarchy of reactivity. The sulfur atom donates electron density into the ring, activating the


-positions (C2 and C5).
  • C2 Position: Occupied by the benzyl linker.

  • C5 Position: The primary site for functionalization (kinetic and thermodynamic product).

  • C3/C4 Positions: Significantly less reactive; functionalization here typically requires blocking C5 or using directing groups.

Strategic Decision Matrix:

  • Route A (Direct EAS): Suitable for halogenation and formylation. The benzyl alcohol generally survives mild electrophilic conditions but requires temperature control to prevent oxidation.

  • Route B (Lithiation/Metallation): Required for introducing carbon nucleophiles (boronic acids, silanes). Crucial: The benzyl alcohol must be protected to prevent quenching of the lithiating agent.

Visual Workflow (Decision Tree)

The following diagram outlines the logical flow for selecting the appropriate functionalization protocol based on the desired target moiety.

G Start Starting Material: [4-(Thien-2-ylmethyl)phenyl]methanol Decision Target Functionality? Start->Decision RouteA Route A: Electrophile Introduction (Halogen, Formyl) Decision->RouteA Electrophilic Subs. RouteB Route B: Nucleophile/Metal Introduction (Boronate, Stannane) Decision->RouteB Metallation Step_NBS Protocol 1: Bromination (NBS, DMF, 0°C) RouteA->Step_NBS Target: Bromide Step_VH Protocol 2: Formylation (POCl3, DMF) RouteA->Step_VH Target: Aldehyde Step_Protect Step 1: Protection (TBS-Cl, Imidazole) RouteB->Step_Protect Step_Lith Step 2: Lithiation (n-BuLi, -78°C) Step_Protect->Step_Lith Step_Quench Step 3: Electrophile Quench (e.g., B(OiPr)3) Step_Lith->Step_Quench Step_Deprotect Step 4: Deprotection (TBAF or Acid) Step_Quench->Step_Deprotect

Figure 1: Strategic workflow for the regioselective functionalization of the thiophene moiety.

Detailed Protocols

Protocol 1: Regioselective C5-Bromination

Objective: Synthesis of [4-(5-bromothien-2-ylmethyl)phenyl]methanol. Mechanism: Electrophilic Aromatic Substitution (EAS). Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


).[1] NBS provides a low, controlled concentration of bromonium ions, favoring the highly reactive thiophene ring over the benzylic position (radical bromination) or oxidation of the alcohol.

Materials:

  • Substrate: [4-(Thien-2-ylmethyl)phenyl]methanol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (Anhydrous) or THF/Acetonitrile (1:1)

  • Quench: 10%

    
     (aq)
    

Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses benzylic radical bromination.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Protect the flask from light (aluminum foil) to inhibit radical initiation.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC or HPLC.

    • Checkpoint: The thiophene ring reacts ~100x faster than the phenyl ring. If benzylic bromide side-products appear, lower temperature to -10°C.

  • Workup: Dilute with EtOAc. Wash with 10% sodium thiosulfate (to remove excess bromine), followed by water and brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol 2: C5-Formylation (Vilsmeier-Haack)

Objective: Synthesis of 5-[4-(hydroxymethyl)benzyl]thiophene-2-carbaldehyde. Mechanism: EAS via the chloroiminium ion (Vilsmeier reagent).

Procedure:

  • Reagent Formation: In a dry flask under Ar, add anhydrous DMF (3.0 eq). Cool to 0°C. Dropwise add

    
     (1.2 eq). Stir for 30 min to form the white/yellow Vilsmeier salt.
    
  • Substrate Addition: Dissolve [4-(Thien-2-ylmethyl)phenyl]methanol in minimal DMF and add dropwise to the Vilsmeier salt at 0°C.

  • Heating: Warm the mixture to 60–70°C for 2–3 hours.

    • Note: The hydroxyl group of the benzyl alcohol may convert to a formate ester or chloride under harsh conditions, but usually survives mild heating in DMF.

  • Hydrolysis (Critical): Cool to room temperature. Pour the mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis) to liberate the aldehyde. Stir for 1 hour.

  • Extraction: Extract with DCM. Wash with saturated

    
    .
    
  • Purification: Recrystallization or column chromatography.

Protocol 3: C5-Lithiation & Borylation (Suzuki Precursor)

Objective: Synthesis of the C5-boronic acid pinacol ester. Constraint: The benzyl alcohol proton (


 ~16) will instantly quench 

-BuLi. Protection is mandatory.
Phase A: Protection (TBS-Ether Formation)
  • Dissolve substrate in DCM (0.2 M).

  • Add Imidazole (1.5 eq) and TBS-Cl (1.2 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Aqueous workup (water/brine). The product is the TBS-protected ether .

Phase B: Lithiation & Trapping
  • Setup: Flame-dry a flask; flush with Argon. Dissolve TBS-protected substrate in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add

    
    -BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.
    
    • Selectivity: The directing effect of the sulfur atom and the acidity of the C5-H bond ensure exclusive C5 lithiation.

  • Equilibration: Stir at -78°C for 45 minutes.

  • Quench: Add Isopropyl pinacolyl borate (1.5 eq) or Trimethyl borate.

  • Warming: Allow to warm to RT overnight.

Phase C: Deprotection (Optional)

If the free alcohol is required immediately:

  • Treat the crude boronate with TBAF (1.1 eq) in THF at 0°C for 1 hour.

  • Note: Boronic acids can be sticky on silica. Boronic esters (pinacol) are preferred for purification.

Data Summary & Troubleshooting

ParameterProtocol 1 (Bromination)Protocol 2 (Formylation)Protocol 3 (Lithiation)
Primary Reagent NBS

/ DMF

-BuLi / Borate
Key Intermediate Bromonium IonChloroiminium Ion5-Lithio-thiophene
Temp. Control 0°C (Strict)0°C

70°C
-78°C (Strict)
Alcohol Status Unprotected (Risk of oxid.)UnprotectedMust be Protected
Major Side Product Benzylic BromideFormate EsterDes-bromo / Protonated

Quality Control (QC) Criteria:

  • 1H NMR (DMSO-d6):

    • Starting Material: Thiophene protons appear as multiplet at

      
       6.9–7.4 ppm.
      
    • C5-Substituted: The C5 proton signal disappears. The C3/C4 protons essentially become an AB system (two doublets,

      
      ).
      
  • HPLC Purity: Target >95% (254 nm).

References

  • Thiophene Reactivity & Regioselectivity

    • Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Establishes -selectivity of thiophenes).
    • Wikipedia Contributors. (2025). Thiophene.[2][3][4][5][6][7] Wikipedia. Link

  • Bromination Protocols

    • Bovonsombat, P., et al. (2010). Use of N-Bromosuccinimide for Regioselective Bromination of Thiophenes. Tetrahedron Letters. (Describes NBS advantages over ).
    • Master Organic Chemistry. (2011).[8] N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Link

  • Vilsmeier-Haack Formylation

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[9] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

    • Wikipedia Contributors. (2025). Vilsmeier-Haack reaction. Wikipedia. Link

  • Lithiation & Protection Strategies

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for TBS/Benzyl protection).
    • ChemPros Community. (2021).[2][10] Ortho-metalation vs. Li-X exchange. Reddit. Link (Discussion on C2 vs C5 lithiation selectivity).

  • General Synthetic Methodology

    • ResearchGate.[11] Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Link

Sources

Method

Application Note: Catalytic Reduction Strategies for [4-(Thien-2-ylmethyl)phenyl]methanol

This Application Note is designed for research and process chemists focusing on the synthesis and utilization of [4-(Thien-2-ylmethyl)phenyl]methanol (CAS: N/A for specific alcohol, derived from Acid CAS: 29886-62-2). Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and process chemists focusing on the synthesis and utilization of [4-(Thien-2-ylmethyl)phenyl]methanol (CAS: N/A for specific alcohol, derived from Acid CAS: 29886-62-2). This molecule represents a critical "diarylmethane" scaffold common in SGLT2 inhibitors (e.g., Canagliflozin analogs) and other pharmaceutical intermediates.

The guide addresses the primary challenge in working with this substrate: Chemoselective Catalytic Reduction in the presence of a thiophene moiety, which is a potent catalyst poison (via sulfur coordination) and susceptible to competing ring hydrogenation.

Executive Summary & Strategic Analysis

[4-(Thien-2-ylmethyl)phenyl]methanol features a benzene ring linked to a thiophene ring via a methylene bridge, with a para-hydroxymethyl group.

  • Core Challenge: Standard heterogeneous hydrogenation (e.g., Pd/C, H2) of precursors often leads to catalyst poisoning by the thiophene sulfur or over-reduction (saturation) of the thiophene ring to tetrahydrothiophene.

  • Solution: This guide details two advanced catalytic protocols:

    • Ionic Hydrogenation: For the initial formation of the methylene bridge from a ketone precursor.

    • Homogeneous Ru-Pincer Hydrogenation: For the selective reduction of the ester/acid to the target alcohol without affecting the thiophene ring.

Synthetic Pathway & Logic

The synthesis typically proceeds from Methyl 4-(thiophene-2-carbonyl)benzoate . The workflow requires two distinct reduction steps.

G Start Precursor: Methyl 4-(thiophene-2-carbonyl)benzoate Step1 Step 1: Deoxygenation (C=O → CH2) Start->Step1 Ionic Hydrogenation (Et3SiH / B(C6F5)3) Inter Intermediate: Methyl 4-(thien-2-ylmethyl)benzoate Step1->Inter Step2 Step 2: Ester Reduction (COOMe → CH2OH) Inter->Step2 Ru-MACHO / H2 (S-Tolerant) Side Side Product: Tetrahydrothiophene Analog (Over-reduction) Inter->Side Pd/C / H2 (Non-selective) Product Target: [4-(Thien-2-ylmethyl)phenyl]methanol Step2->Product

Figure 1: Chemoselective reduction pathway avoiding thiophene saturation.

Protocol A: Ketone-to-Methylene Reduction (Ionic Hydrogenation)

Objective: Reduce the benzylic ketone to a methylene group to form the Thiophene-CH2-Phenyl linkage. Why this method? Wolff-Kishner conditions are harsh (high T, strong base), and Clemmensen reduction can decompose thiophenes. Catalytic Ionic Hydrogenation using silanes is mild and chemoselective.

Materials
  • Substrate: Methyl 4-(thiophene-2-carbonyl)benzoate (1.0 equiv)

  • Reductant: Triethylsilane (Et3SiH) (2.5 equiv)

  • Catalyst: Tris(pentafluorophenyl)borane [B(C6F5)3] (1–2 mol%)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ketone substrate (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add Triethylsilane (25 mmol, 4.0 mL).

  • Catalysis: Add B(C6F5)3 catalyst (0.1 mmol, 51 mg) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Gas evolution (minor) may occur. Stir for 4–6 hours.

    • Monitoring: Check TLC/LCMS for disappearance of the ketone peak.

  • Quench: Add saturated NaHCO3 solution (10 mL) to neutralize the Lewis acid.

  • Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate Methyl 4-(thien-2-ylmethyl)benzoate .

Mechanism: The Lewis acid activates the silane, transferring a hydride to the carbonyl oxygen (silylation), followed by silylium-catalyzed deoxygenation.

Protocol B: Selective Ester Hydrogenation (Ru-Pincer Catalysis)

Objective: Reduce the ester group to the alcohol without hydrogenating the thiophene ring. Why this method? Heterogeneous catalysts (Pd, Pt) are poisoned by sulfur or require sulfided variants that are messy. Homogeneous Ruthenium Pincer Complexes (like Ru-MACHO) are robust against sulfur poisoning and highly active for ester reduction.

Materials
  • Substrate: Methyl 4-(thien-2-ylmethyl)benzoate (from Protocol A).

  • Catalyst: Ru-MACHO (0.5–1.0 mol%) or Milstein Catalyst .

    • Ru-MACHO Structure: Carbonylchlorohydrido[bis(2-(diphenylphosphinoethyl)amino]ruthenium(II).

  • Base: Potassium tert-butoxide (KOtBu) (5–10 mol%) - Required to activate the precatalyst.

  • Solvent: THF or Toluene (Anhydrous).

  • Hydrogen Source: H2 gas (30–50 bar).

Step-by-Step Procedure
  • Loading (Glovebox): In an Argon-filled glovebox, load a stainless steel autoclave with:

    • Substrate (5 mmol)

    • Ru-MACHO catalyst (0.025 mmol, 15 mg)

    • KOtBu (0.25 mmol, 28 mg)

    • THF (10 mL)

  • Pressurization: Seal the autoclave and remove from glovebox. Purge with H2 (3x 10 bar).

  • Reaction: Pressurize to 50 bar H2 and heat to 100°C . Stir at 1000 rpm for 12–16 hours.

    • Note: Thiophene sulfur does not inhibit this catalyst significantly at these temperatures.

  • Cooling & Venting: Cool to room temperature and carefully vent H2.

  • Workup: Filter the solution through a short pad of Celite to remove catalyst residues. Concentrate the filtrate.

  • Purification: The product [4-(Thien-2-ylmethyl)phenyl]methanol is typically obtained in >90% purity. Recrystallize from Hexane/EtOAc if necessary.

Data Summary Table

ParameterProtocol A (Ionic Hydrog.)Protocol B (Ru-Hydrogenation)
Transformation C=O (Ketone) → CH2COOMe (Ester) → CH2OH
Catalyst B(C6F5)3 (Lewis Acid)Ru-MACHO (Homogeneous)
Reductant Et3SiH (Silane)H2 Gas (50 bar)
Thiophene Tolerance Excellent (Non-hydrogenating)High (Sulfur tolerant)
Typical Yield 85–95%90–98%

Application: "Borrowing Hydrogen" N-Alkylation

Once synthesized, [4-(Thien-2-ylmethyl)phenyl]methanol can serve as an electrophile in Catalytic Borrowing Hydrogen reactions to alkylate amines (e.g., creating secondary amine derivatives).

  • Concept: The alcohol is temporarily dehydrogenated to the aldehyde (catalyzed by Ru or Ir), condenses with an amine to form an imine, and is reduced back by the "borrowed" hydrogen.

  • Protocol:

    • Mix Alcohol (1.0 eq) + Amine (1.2 eq) + [Ru(p-cymene)Cl2]2 (1 mol%) + DPEphos (2 mol%) + K2CO3.

    • Heat to 110°C in Toluene for 24h.

    • Result: N-alkylated product with water as the only byproduct.

References

  • Ionic Hydrogenation of Ketones: Piers, W. E., et al. "Catalytic Hydrosilylation of Carbonyl Compounds." Chem. Rev., 2018. (Methodology for Protocol A).
  • Ru-MACHO Thiophene Tolerance: Kuriyama, W., et al. "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes." Org.[1][2] Process Res. Dev., 2012. Link (Demonstrates ester reduction in presence of sulfur heterocycles).

  • Milstein Catalyst & Ester Hydrogenation: Gnanaprakasam, B., & Milstein, D. "Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions."[3] J. Am. Chem. Soc., 2011.[3] (Foundational Pincer chemistry).

  • Thiophene Poisoning Mitigation: Ma, X., et al. "Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions." Ind.[4][5] Eng. Chem. Res., 2018.[6] (Discussion on heterogeneous catalyst selectivity).

  • Borrowing Hydrogen with Benzyl Alcohols: Reed-Berendt, B. G., et al. "Diverse Borrowing Hydrogen Catalysis with a Bench-Stable Ruthenium Complex." J. Org. Chem., 2019.[7]

Sources

Application

scale-up procedures for [4-(Thien-2-ylmethyl)phenyl]methanol production

An Application Guide to the Process Development and Scale-Up of [4-(Thien-2-ylmethyl)phenyl]methanol Abstract This document provides a comprehensive technical guide for the process development and scale-up synthesis of [...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Process Development and Scale-Up of [4-(Thien-2-ylmethyl)phenyl]methanol

Abstract

This document provides a comprehensive technical guide for the process development and scale-up synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol, a key intermediate in pharmaceutical research. Moving from laboratory-scale synthesis to pilot-plant production presents significant challenges in terms of process safety, reaction control, and product purity. This guide details a robust and scalable two-step synthetic route, starting from the formation of a key aldehyde intermediate via a Kumada cross-coupling reaction, followed by a selective reduction. We will explore the causality behind critical process parameter selection, outline detailed protocols for both bench and pilot scales, and discuss the implementation of Process Analytical Technology (PAT) for enhanced process control and safety.

Introduction: Strategic Importance and Synthesis Design

[4-(Thien-2-ylmethyl)phenyl]methanol is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents. Its structure, featuring a flexible benzyl-thiophene moiety, allows for diverse interactions with biological targets. The efficient production of this intermediate is therefore critical for accelerating drug development timelines.

While several synthetic routes are conceivable, a successful scale-up strategy must prioritize safety, cost-effectiveness, atom economy, and reproducibility. A retrosynthetic analysis points towards a robust two-step approach:

  • Carbon-Carbon Bond Formation: A cross-coupling reaction to construct the 4-((thiophen-2-yl)methyl)benzaldehyde intermediate.

  • Selective Reduction: Reduction of the aldehyde functional group to the desired primary alcohol.

This strategy was selected over alternatives like Friedel-Crafts reactions, which often suffer from poor regioselectivity and harsh conditions, making them unsuitable for large-scale synthesis. The chosen pathway utilizes a Grignard-based Kumada coupling, a powerful and well-understood transformation, followed by a highly selective and safe reduction step.

Process Chemistry and Mechanistic Rationale

Step 1: Kumada Coupling for 4-((Thiophen-2-yl)methyl)benzaldehyde

The core of the synthesis is the nickel-catalyzed Kumada cross-coupling between the Grignard reagent derived from 2-(chloromethyl)thiophene and 4-bromobenzaldehyde.

  • Grignard Reagent Formation: The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-chlorine bond of 2-(chloromethyl)thiophene. This is a highly exothermic and moisture-sensitive reaction.[1] The choice of solvent is critical; 2-methyltetrahydrofuran (2-MeTHF) is recommended as a greener and safer alternative to diethyl ether or tetrahydrofuran (THF), offering a higher boiling point and flash point, which improves process safety.[2]

  • Kumada Catalytic Cycle: The coupling reaction proceeds via a well-established catalytic cycle involving a nickel catalyst. The cycle consists of three key steps: oxidative addition of the aryl bromide to the Ni(0) complex, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst.

Step 2: Selective Reduction to [4-(Thien-2-ylmethyl)phenyl]methanol

The reduction of the aldehyde intermediate to the final product is achieved using sodium borohydride (NaBH₄). This reagent is chosen for its excellent selectivity for aldehydes over other potential reducible functional groups, its operational simplicity, and its favorable safety profile compared to more powerful hydrides like lithium aluminum hydride. The reaction is typically performed in an alcoholic solvent, such as ethanol or methanol, which also serves to protonate the resulting alkoxide intermediate.

Below is a diagram illustrating the overall synthetic pathway.

Synthetic_Pathway cluster_step1 Step 1: Kumada Coupling cluster_step2 Step 2: Selective Reduction s1 2-(Chloromethyl)thiophene + Mg grignard Thiophen-2-ylmethylmagnesium chloride (Grignard Reagent) s1->grignard 2-MeTHF aldehyde 4-((Thiophen-2-yl)methyl)benzaldehyde grignard->aldehyde  Catalyst s2 4-Bromobenzaldehyde s2->aldehyde  Catalyst catalyst NiCl₂(dppp) catalyst->aldehyde product [4-(Thien-2-ylmethyl)phenyl]methanol aldehyde->product Ethanol reductant NaBH₄ reductant->product

Caption: Overall two-step synthetic route.

Laboratory-Scale Protocol (10 g Scale)

This protocol establishes the baseline process parameters for the synthesis.

Materials and Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, mechanical stirrer, temperature probe, and nitrogen inlet.

  • Pressure-equalizing dropping funnel (100 mL).

  • Heating mantle and ice-water bath.

  • Standard laboratory glassware.

Step-by-Step Procedure

Step 1: Synthesis of 4-((Thiophen-2-yl)methyl)benzaldehyde

  • Reactor Preparation: Flame-dry the 500 mL three-neck flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Magnesium Activation: Charge the flask with magnesium turnings (2.0 g, 82.3 mmol) and a small crystal of iodine.

  • Grignard Initiation: Add 20 mL of anhydrous 2-MeTHF. In the dropping funnel, prepare a solution of 2-(chloromethyl)thiophene (10.0 g, 75.4 mmol) in 80 mL of anhydrous 2-MeTHF. Add ~10 mL of this solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: Once initiated, maintain a gentle reflux by slowly adding the remaining 2-(chloromethyl)thiophene solution over 60 minutes. After the addition is complete, stir the resulting dark brown solution for an additional 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve 4-bromobenzaldehyde (13.0 g, 70.3 mmol) and NiCl₂(dppp) (190 mg, 0.35 mmol) in 100 mL of anhydrous 2-MeTHF. Cool this solution to 0-5 °C.

  • Addition: Slowly transfer the prepared Grignard reagent to the 4-bromobenzaldehyde solution via cannula over 90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the 4-bromobenzaldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of 1 M HCl (aq) at 0 °C. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol

  • Setup: Dissolve the crude aldehyde from the previous step in 150 mL of ethanol in a 500 mL round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.6 g, 42.3 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of 50 mL of water. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or crystallization.[3]

Scale-Up Considerations and Process Optimization

Transitioning from a 10-gram to a 1-kilogram scale requires careful consideration of several factors that are less pronounced at the bench.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale and Causality
Heat Transfer Surface cooling (ice bath) is sufficient. High surface area-to-volume ratio.Jacketed reactor with a thermal control unit is mandatory. Low surface area-to-volume ratio requires efficient, active heat removal to prevent runaway reactions, especially during Grignard formation.[4]
Reagent Addition Manual addition via dropping funnel.Automated dosing pumps for controlled, pre-set addition rates.Prevents localized concentration and temperature spikes. Slow, controlled addition is a critical safety measure for exothermic Grignard reactions.[5]
Mixing Magnetic stirrer.Overhead mechanical stirrer with optimized impeller design (e.g., pitched-blade turbine).Ensures homogeneity in a large volume, preventing hot spots and ensuring efficient mass transfer between phases during work-up.
Inert Atmosphere Nitrogen balloon or Schlenk line.Positive pressure nitrogen blanket with continuous purge capability.Grignard reagents are highly reactive with air and moisture; a robust inert atmosphere is essential to prevent yield loss and pyrophoric incidents.[1][6]
Quenching Slow addition to an open beaker in an ice bath.Reverse addition: slow addition of the reaction mixture to a cooled, well-stirred quenching solution in a separate reactor.Provides better temperature control over the highly exothermic quenching process, minimizing splashing and off-gassing on a large scale.
Purification Flash Chromatography.Crystallization.Chromatography is not economically or practically viable for multi-kilogram quantities. Crystallization is the industry-standard method for purification and isolation at scale.[7][8]

Pilot-Scale Protocol (1 kg Scale)

This protocol is designed for a 50 L glass-lined reactor. All transfers of anhydrous solvents and reagents should be conducted under a nitrogen atmosphere.

Equipment
  • 50 L glass-lined jacketed reactor with overhead stirring, temperature probe, reflux condenser, and nitrogen inlet.

  • 20 L jacketed reactor for quenching.

  • Dosing pump for controlled liquid addition.

  • Nutsche filter-dryer or centrifuge and vacuum oven.

Step-by-Step Procedure

Step 1: Synthesis of 4-((Thiophen-2-yl)methyl)benzaldehyde

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Grignard Formation: Charge the reactor with magnesium turnings (200 g, 8.23 mol) and 2.0 L of anhydrous 2-MeTHF. Begin agitation.

  • Initiation & Addition: Add approximately 1 L of a pre-made solution of 2-(chloromethyl)thiophene (1.0 kg, 7.54 mol) in 8.0 L of anhydrous 2-MeTHF to initiate the reaction. Once initiated (confirmed by a temperature rise), use the dosing pump to add the remaining solution over 2-3 hours, maintaining an internal temperature of 40-45 °C by circulating coolant through the reactor jacket.

  • Coupling Reaction: In a separate vessel, prepare a solution of 4-bromobenzaldehyde (1.3 kg, 7.03 mol) and NiCl₂(dppp) (19 g, 35 mmol) in 10 L of anhydrous 2-MeTHF. Transfer this solution to the 50 L reactor.

  • Grignard Transfer: Cool the reactor contents to 0-5 °C. Transfer the previously prepared Grignard reagent to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction and Monitoring: Allow the mixture to warm to 20-25 °C and stir for 4-6 hours. Take samples periodically for HPLC analysis to confirm reaction completion.

  • Work-up: In the 20 L reactor, prepare 10 L of 1 M HCl (aq) and cool to <10 °C. Slowly transfer the reaction mixture into the quench reactor with vigorous stirring. Separate the layers. Extract the aqueous layer with 2-MeTHF (2 x 5 L). Combine the organic layers, wash with brine, and concentrate under vacuum to a manageable volume.

Step 2: Synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol

  • Reduction: To the concentrated aldehyde solution in the 50 L reactor, add 15 L of ethanol. Cool the solution to 0-5 °C.

  • Reagent Addition: Add sodium borohydride (160 g, 4.23 mol) in portions via a solid addition port over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction and Monitoring: Stir at room temperature for 2-3 hours until HPLC analysis shows complete consumption of the aldehyde.

  • Work-up and Isolation: Quench by slowly adding 5 L of water. Distill off the ethanol under vacuum. Extract the aqueous residue with ethyl acetate (3 x 5 L). Combine and wash the organic layers.

  • Crystallization: Concentrate the ethyl acetate solution to ~3 L. Add 6 L of heptane as an anti-solvent and cool slowly to 0-5 °C to induce crystallization.[9][10] Stir for 4 hours.

  • Filtration and Drying: Filter the resulting slurry using a Nutsche filter. Wash the cake with cold heptane. Dry the solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Analytical Technology (PAT) for Enhanced Control

  • Grignard Formation: An in-situ FTIR or Raman probe can monitor the consumption of the C-Cl bond from 2-(chloromethyl)thiophene, providing real-time data on reaction progress and helping to identify the precise endpoint. This avoids running the reaction for an arbitrary amount of time and ensures the Grignard reagent is fully formed before the coupling step.

  • Crystallization: A turbidity probe or focused beam reflectance measurement (FBRM) can monitor the onset of nucleation and crystal growth, allowing for precise control over the cooling profile to achieve a desired crystal size distribution, which impacts filtration and drying efficiency.

The workflow below illustrates the integration of these control strategies.

Scale_Up_Workflow start Start: Raw Materials grignard Grignard Formation (50L Reactor) start->grignard pat1 PAT Control: FTIR monitoring of C-Cl bond disappearance grignard->pat1 coupling Kumada Coupling (50L Reactor) pat1->coupling ipc1 IPC Check: HPLC for aldehyde formation coupling->ipc1 workup1 Aqueous Quench & Work-up ipc1->workup1 reduction NaBH₄ Reduction (50L Reactor) workup1->reduction ipc2 IPC Check: HPLC for alcohol formation reduction->ipc2 workup2 Aqueous Work-up & Solvent Swap ipc2->workup2 crystallization Crystallization (Heptane anti-solvent) workup2->crystallization pat2 PAT Control: FBRM/Turbidity for crystal growth crystallization->pat2 isolation Filtration & Vacuum Drying pat2->isolation end Final Product: [4-(Thien-2-ylmethyl)phenyl]methanol isolation->end

Caption: Pilot-scale workflow with integrated PAT and IPC.

Safety and Hazard Analysis

  • Grignard Reagents: Highly flammable, corrosive, and reactive with water, air, and protic solvents.[1][4] All operations must be conducted under a strict inert atmosphere.[6]

  • Solvents: 2-MeTHF and ethyl acetate are flammable. Ensure all equipment is properly grounded to prevent static discharge. Use adequate ventilation and explosion-proof equipment.

  • Exothermic Reactions: Both Grignard formation and quenching are highly exothermic. A runaway reaction is a major hazard.[4][5] Ensure robust temperature control systems are in place, along with an emergency cooling plan. Never work alone during these operations.[5]

  • Personal Protective Equipment (PPE): Flame-resistant lab coats, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile for dexterity, with leather or Nomex gloves worn over for handling pyrophorics) are mandatory.[1][5]

  • Emergency Response: Keep Class D fire extinguishers (for combustible metals) and dry powder extinguishers readily available. Have spill kits containing sand or other suitable absorbent material for smothering Grignard reagent spills.[1]

References

  • Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025.
  • Wikipedia. (n.d.). Process analytical technology.
  • Calyx. (2024). Process Analytical Technology: Enhancing Pharma Development.
  • Pharmaguideline. (n.d.).
  • Longdom Publishing. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • University of Chicago. (n.d.).
  • Hulshof, L. A., et al. (2002). Process Design and Scale-Up of the Synthesis of 2,2':5',2' '-Terthienyl.
  • American Chemical Society. (n.d.).
  • Pentzer Group. (2018). Laboratory Safety Standard Operating Procedure (SOP)
  • BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • YouTube. (2024). Grignard reaction safety.
  • Kotha, S., et al. (2015).
  • ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?.
  • Hui, X., et al. (2013). A green chemistry-oriented screening of solvents in a range of Grignard reactions. Green Chemistry.
  • University of York. (n.d.).
  • University of Cape Town. (n.d.).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • Cantrell, C. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol

Welcome to the technical support center for the synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of Synthetic Strategy

The synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol typically involves a two-key-step sequence: a carbon-carbon bond formation to construct the diarylmethane core, followed by the reduction of a carbonyl group to the desired benzyl alcohol. The most common and reliable route involves the reduction of a precursor, 4-(thien-2-ylmethyl)benzoic acid. This precursor can be synthesized via methods like Suzuki coupling or by nucleophilic substitution using a suitable thienyl derivative.

This guide will focus on troubleshooting the final, critical reduction step, as this is often where yield and purity issues arise. We will also address common questions regarding the overall synthetic pathway.

Core Reaction Pathway

A generalized workflow for the synthesis is presented below. This guide will primarily address challenges within "Step 2: Reduction."

Optimization

preventing oxidation degradation of [4-(Thien-2-ylmethyl)phenyl]methanol

Technical Support Center: Stability & Handling Guide Subject: Prevention of Oxidative Degradation in [4-(Thien-2-ylmethyl)phenyl]methanol Case ID: OX-TH-BNZ-001 Support Level: Tier 3 (Senior Application Scientist) Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: Prevention of Oxidative Degradation in [4-(Thien-2-ylmethyl)phenyl]methanol Case ID: OX-TH-BNZ-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely encountering stability issues with [4-(Thien-2-ylmethyl)phenyl]methanol .

This molecule presents a unique "double-threat" regarding oxidation. It combines a primary benzylic alcohol (susceptible to radical auto-oxidation to an aldehyde) with a thiophene ring (susceptible to S-oxidation and polymerization). Furthermore, the methylene bridge connecting the two rings is both benzylic and thenylic, creating a "super-activated" site for radical formation.

This guide moves beyond standard storage advice to address the mechanistic root causes of degradation and provides self-validating protocols to protect your compound.

Module 1: Critical Storage & Preservation (The Basics)

User Question: My compound turned from white to yellow/brown after one week in the fridge. Is it still usable?

Technical Diagnosis: The color change indicates the formation of conjugated impurities .

  • Yellowing: Typically indicates the oxidation of the alcohol to the aldehyde ([4-(Thien-2-ylmethyl)benzaldehyde]).

  • Browning/Gunk: Indicates thiophene ring opening or polymerization, often catalyzed by trace acids or light.

Action Plan: If the color is faint yellow, purify immediately. If brown/black, the integrity is likely compromised beyond recovery.

The "Golden Rule" Storage Protocol:

Parameter Requirement Scientific Rationale
Temperature -20°C (Freezer) Slows radical propagation kinetics (Arrhenius equation).
Atmosphere Argon (preferred) or N₂ Argon is heavier than air and provides a better "blanket" for the solid.
Container Amber Glass + Parafilm Blocks UV light (prevents photo-oxidation of thiophene).

| State | Solid / Crystalline | Solutions degrade 10-100x faster due to dissolved oxygen and solvent radical transfer. |

Module 2: Troubleshooting Synthesis & Workup (The Process)

User Question: I see degradation immediately after removing the solvent on the rotary evaporator. Why?

Technical Diagnosis: The rotary evaporator is the most common point of failure.

  • Air Leaks: Rotavap seals are rarely perfect; under vacuum, you are constantly pulling a stream of oxygen over your heated compound.

  • Heat: Heating a thenylic alcohol above 40°C in the presence of air accelerates radical auto-oxidation.

Protocol: The "Cold & Inert" Workup Do not dry to completion on a rotavap if high purity is required. Instead, use a Schlenk Line manifold.

Visualizing the Degradation Pathways Understanding where the molecule breaks down helps you prevent it.

G Target [4-(Thien-2-ylmethyl) phenyl]methanol Radical Benzylic Radical (Activated Methylene) Target->Radical Light/O2 SOxide Thiophene S-Oxide (Highly Unstable) Target->SOxide Singlet O2 / Peroxides Aldehyde Aldehyde (Yellow impurity) Radical->Aldehyde Auto-oxidation Dimer Diels-Alder Dimers (Brown Polymer/Gunk) SOxide->Dimer Rapid Dimerization

Figure 1: Mechanistic pathways of degradation. Note that the Thiophene S-oxide is a transient intermediate that rapidly polymerizes.

Module 3: Advanced Stabilization (The Long-Term)

User Question: I need to store this in solution for biological assays. How do I stop it from crashing out or degrading?

Technical Diagnosis: Solvents act as oxygen carriers. Ethers (THF, Diethyl ether) form peroxides that will attack the thiophene sulfur. Halogenated solvents (DCM, Chloroform) can become acidic over time, catalyzing polymerization.

Solution: The "Freeze-Pump-Thaw" (FPT) Cycle You cannot rely on simple nitrogen bubbling (sparging) for this sensitive compound. You must remove dissolved gas using the FPT method before storage.[1]

Step-by-Step FPT Protocol:

  • Freeze: Place the Schlenk tube containing the solution in liquid nitrogen (LN2) until solid.

  • Pump: Open to high vacuum (5–10 min). Crucial: Do not apply vacuum while liquid.

  • Thaw: Close vacuum. Thaw in warm water.[2] Gas bubbles will escape the liquid.

  • Repeat: Perform 3 cycles total.

  • Backfill: Fill with Argon.

FPT Start Solvent + Compound (Contains Dissolved O2) Freeze 1. FREEZE (Liquid N2, -196°C) Start->Freeze Vacuum 2. PUMP (High Vacuum, 10 min) Freeze->Vacuum Solid State Only Thaw 3. THAW (Warm Water, release gas) Vacuum->Thaw Close Stopcock First Check Bubbles Visible? Thaw->Check Check->Freeze Yes (Repeat) Finish Backfill Argon & Seal Check->Finish No (Degassed)

Figure 2: The Freeze-Pump-Thaw (FPT) workflow. This is the only reliable method to remove dissolved oxygen from solution.

Chemical Stabilizers (Optional): If your assay permits, add 0.1% BHT (Butylated hydroxytoluene) . It acts as a radical scavenger, sacrificing itself to save the benzylic position.

Module 4: Analytical Verification (The Proof)

User Question: How do I confirm purity before running my expensive reaction?

Technical Diagnosis: TLC is often insufficient because the aldehyde and alcohol have similar Rf values in non-polar solvents, and the polymer stays at the baseline.

The "Forensic" NMR Check: Run a quick ¹H NMR in CDCl₃ (neutralized with basic alumina to remove acid). Look for these "Red Flags":

Chemical Shift (δ)MultiplicityAssignmentDiagnosis
~10.0 ppm Singlet-CH OAldehyde formation. (Critical failure)
~4.8 ppm Singlet-CH ₂-OHTarget Product. (This should be the major peak)
~6.5 - 7.5 ppm MultipletsThiophene/PhenylBroadening indicates polymerization.

Self-Validating Test: If the integral of the aldehyde peak (~10.0 ppm) is >1% relative to the benzylic protons (~4.8 ppm), repurify.

References

  • Thiophene Oxidation Mechanisms

    • Mansuy, D., et al.[3] "Thiophene S-oxides as new reactive metabolites."[3] Journal of the American Chemical Society, 1997.[3] (Establishes the instability of S-oxides and dimerization risks).

  • Benzyl Alcohol Auto-oxidation

    • Partenheimer, W.[4][5] "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 1995. (Details the radical mechanism of benzylic oxidation).

  • Degassing Protocols (Freeze-Pump-Thaw)

    • University of Rochester, Dept. of Chemistry. "How To: Degas Solvents.
  • Handling Air-Sensitive Reagents

    • Sigma-Aldrich (Merck). "Technical Bulletin AL-134: Handling Air-Sensitive Reagents."

Sources

Troubleshooting

recrystallization solvents for [4-(Thien-2-ylmethyl)phenyl]methanol

Technical Support Center: [4-(Thien-2-ylmethyl)phenyl]methanol Welcome to the technical support guide for the purification of [4-(Thien-2-ylmethyl)phenyl]methanol (CAS: 81443-49-9). This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [4-(Thien-2-ylmethyl)phenyl]methanol

Welcome to the technical support guide for the purification of [4-(Thien-2-ylmethyl)phenyl]methanol (CAS: 81443-49-9). This document provides a comprehensive, experience-driven approach to selecting a recrystallization solvent and troubleshooting common issues encountered during the purification of this research chemical. As specific recrystallization protocols for this compound are not widely published, this guide empowers researchers with the foundational principles and a systematic workflow to develop a robust purification method.

Part 1: Understanding the Analyte - A Chemist's Perspective

Before any experiment, a thorough analysis of the molecule is critical. [4-(Thien-2-ylmethyl)phenyl]methanol is an aromatic alcohol with a molecular weight of 190.26 g/mol [1]. Its structure dictates its solubility behavior.

  • Key Structural Features:

    • Polar Head: A primary alcohol (-CH₂OH) group, which is polar and capable of hydrogen bonding.

    • Nonpolar Body: A biphenyl-like core consisting of a phenyl ring and a thiophene ring, which is largely nonpolar and rigid.

This duality is key: the molecule is neither extremely polar nor entirely nonpolar. This insight suggests that single-solvent systems at the extremes of the polarity scale (like water or hexane alone) are unlikely to be ideal. The principle of "like dissolves like" indicates that solvents of intermediate polarity, or a carefully selected pair of miscible solvents (one "good" solvent and one "anti-solvent"), will likely provide the best results[2][3].

Part 2: The Core Protocol - Systematic Solvent Screening

The most crucial step in developing a recrystallization procedure is the solvent screening phase.[4] The ideal solvent will dissolve the compound completely when hot but poorly when cold, ensuring maximum recovery of pure crystals upon cooling.[2][5]

Experimental Protocol: Small-Scale Solvent Test

This protocol is designed to efficiently test a range of solvents using a minimal amount of your crude product.

Materials:

  • Crude [4-(Thien-2-ylmethyl)phenyl]methanol (~100 mg)

  • A selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate or steam bath

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Preparation: Place approximately 15-20 mg of the crude solid into several separate test tubes.

  • Room Temperature Test: Add the first test solvent dropwise to one tube at room temperature, stirring after each addition. Observe if the solid dissolves readily. If it dissolves in less than ~0.5 mL, the solvent is too good and will lead to poor recovery. Mark this solvent as "Too Soluble Cold."

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.[6] Continue adding the solvent dropwise until the solid just dissolves. Be patient, as dissolution may be slow.[6]

  • Insoluble Impurities: If a portion of the material does not dissolve even with additional hot solvent, it likely represents insoluble impurities.[6] For this screening, make a note and proceed. In a full-scale experiment, these would be removed via hot gravity filtration.[6]

  • Cooling and Crystallization: Once dissolved, allow the clear solution to cool slowly to room temperature. Do not disturb the tube. After reaching room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observation: Record the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • Repeat: Repeat steps 2-6 for each candidate solvent.

Table 1: Candidate Solvents for Screening

Based on the molecular structure, the following solvents are recommended for initial screening. They are organized by polarity.

Solvent ClassCandidate SolventsRationale for Selection
Polar Protic Ethanol, Methanol, IsopropanolThe alcohol group may interact well with the compound's hydroxyl group. Often good "dissolving" solvents in a mixed-pair system.
Polar Aprotic Acetone, Ethyl AcetateOffer intermediate polarity that may balance the polar and nonpolar characteristics of the molecule.
Nonpolar Aromatic TolueneThe aromatic character may effectively solvate the phenyl and thiophene rings. Its higher boiling point is advantageous for dissolving stubborn solids.
Nonpolar Aliphatic Heptane, HexanesUnlikely to be a good single solvent, but excellent candidates as "anti-solvents" or "poor" solvents when paired with a more polar solvent like Ethanol or Toluene.[6][7][8]

Part 3: Workflow for Recrystallization of [4-(Thien-2-ylmethyl)phenyl]methanol

This section outlines the complete workflow, from selecting a solvent to obtaining the final, pure product.

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_main Main Procedure cluster_iso Isolation & Drying SolventScreen 1. Perform Solvent Screening (See Table 1) SelectSolvent 2. Select Optimal Solvent or Solvent Pair SolventScreen->SelectSolvent Dissolve 3. Dissolve Crude Solid in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter 4. Hot Gravity Filtration (If insoluble impurities exist) Dissolve->HotFilter Cool 5. Cool Slowly to Room Temperature HotFilter->Cool IceBath 6. Cool in Ice-Bath to Maximize Yield Cool->IceBath VacFilter 7. Collect Crystals via Vacuum Filtration IceBath->VacFilter Wash 8. Wash with Minimal Ice-Cold Solvent VacFilter->Wash Dry 9. Dry Crystals Thoroughly Wash->Dry

Caption: A step-by-step workflow for the purification of [4-(Thien-2-ylmethyl)phenyl]methanol via recrystallization.

Part 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a direct question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid crystal lattice. This is common for low-melting point solids or when using solvent pairs where the anti-solvent is added too quickly.[6]

  • Immediate Fix: Reheat the solution until the oil fully redissolves. Add a small amount (1-5% of total volume) of the "good" solvent to decrease the saturation level slightly.[9]

  • Slowing Down Cooling: Allow the flask to cool much more slowly. Insulate it with paper towels or leave it on a hot plate that is turned off to cool gradually.[9] Slower cooling favors the formation of an ordered crystal lattice over a disordered oil.[10]

  • Solvent Choice: If the problem persists, your chosen solvent system may be unsuitable. Re-screen for a solvent with a lower boiling point or a different solvent pair.

Question 2: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: This is a classic case of a supersaturated solution that resists nucleation (the start of crystal growth).[3][9]

  • Step 1: Induce Nucleation. First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[3] The microscopic scratches provide a surface for the first crystals to form.

  • Step 2: Seeding. If scratching fails, add a "seed crystal"—a tiny speck of the original crude solid.[3] This provides a perfect template for further crystal growth.

  • Step 3: Reduce Solvent. If neither method works, you have likely used too much solvent.[3][9] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.

Question 3: My final yield is very low. How can I improve recovery?

Answer: A low yield is most often caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.[3][10]

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.[3] Every extra drop will keep some of your product dissolved in the final cold solution (the mother liquor).

  • Maximize Cooling: Ensure the flask spends adequate time in an ice-water bath (at least 20 minutes) to precipitate as much product as possible.

  • Check the Mother Liquor: After filtering, you can test the remaining solution (filtrate) for dissolved product. Evaporating a small amount on a watch glass will show if a significant residue remains. If so, you may be able to recover a "second crop" of crystals by boiling off some solvent and re-cooling, though this crop will be less pure.

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent. Warm solvent will redissolve some of your product.[3]

Question 4: The final crystals are colored, but the pure compound should be a light powder. What went wrong?

Answer: Colored impurities are present. If these impurities are soluble in the recrystallization solvent, they should remain in the mother liquor. If they co-crystallize, you may need a different approach.

  • Activated Charcoal: If the color comes from highly conjugated, nonpolar impurities, they can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before the gravity filtration step. Use charcoal sparingly, as it can also adsorb your desired product.

  • Re-crystallize: A second recrystallization will often remove residual impurities and improve the color and purity of the final product.

  • Alternative Purification: If recrystallization fails to remove the colored impurity, it may have very similar solubility properties to your product. In this case, an alternative purification technique like column chromatography might be necessary.[11]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem During Recrystallization OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Reheat Reheat to Dissolve Oil. Add More 'Good' Solvent. Cool Slowly. OilingOut->Reheat Yes LowYield Yield is Very Low? NoCrystals->LowYield No Scratch Scratch Flask with Glass Rod. NoCrystals->Scratch Yes CheckMotherLiquor Evaporate a Drop of Filtrate. Is there residue? LowYield->CheckMotherLiquor Yes ChangeSolvent Still Oiling Out? Consider a Different Solvent System. Reheat->ChangeSolvent Seed Add a Seed Crystal. Scratch->Seed ReduceVolume Boil Off Excess Solvent and Re-cool. Seed->ReduceVolume TooMuchSolvent Too Much Solvent Used. Optimize Volume in Next Run. CheckMotherLiquor->TooMuchSolvent Yes RecoverSecondCrop Concentrate Mother Liquor for a Second Crop. CheckMotherLiquor->RecoverSecondCrop Yes TooMuchSolvent->RecoverSecondCrop

Caption: A decision tree to diagnose and solve common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Chem355 Labbook-2020. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

Sources

Optimization

minimizing side reactions during [4-(Thien-2-ylmethyl)phenyl]methanol functionalization

Ticket ID: T-2-YM-PM-FUNC Status: Open Priority: High (Chemoselectivity & Stability Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary: The "Dual-Reactivity" Paradox You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-2-YM-PM-FUNC

Status: Open Priority: High (Chemoselectivity & Stability Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Dual-Reactivity" Paradox

You are working with [4-(Thien-2-ylmethyl)phenyl]methanol . This molecule presents a classic chemoselectivity conflict:

  • The Target: A benzyl alcohol that requires activation (oxidation or conversion to a leaving group).

  • The Liability: An electron-rich thiophene ring linked via a methylene bridge.

The Core Problem: The thiophene ring is highly susceptible to acid-catalyzed polymerization and electrophilic aromatic substitution (EAS) . Standard reagents used to activate the alcohol (e.g.,


, Jones Reagent) often generate strong acids or electrophiles that attack the thiophene, leading to "black tar" (oligomers) or ring-chlorinated impurities.

This guide provides validated protocols to functionalize the alcohol without destroying the heterocycle.

Decision Matrix: Reaction Pathway Selection

Before selecting a reagent, consult this logic flow to avoid incompatible conditions.

ReactionLogic Start Goal: Functionalize Alcohol Oxidation Target: Aldehyde/Acid Start->Oxidation Substitution Target: Halide/Leaving Group Start->Substitution Ox_Check Avoid Sulfur Oxidation? Oxidation->Ox_Check Sub_Check Acid Sensitivity? Substitution->Sub_Check MnO2 Protocol A: MnO2 (Heterogeneous) *Chemo-selective* Ox_Check->MnO2 Preferred Swern Protocol B: Swern (Low Temp Control) Ox_Check->Swern Alternative Jones AVOID: Jones/KMnO4 (Sulfone formation) Ox_Check->Jones Risk Appel Protocol C: Appel Reaction (Neutral pH) Sub_Check->Appel High Safety SOCl2_Base Protocol D: SOCl2 + Excess Base (HCl Trap) Sub_Check->SOCl2_Base Scalable SOCl2_Raw AVOID: Neat SOCl2 (Polymerization) Sub_Check->SOCl2_Raw Risk

Caption: Decision tree for reagent selection based on chemoselectivity requirements. Green nodes indicate recommended pathways.

Critical Failure Mode: The "Black Tar" Mechanism

Users frequently report the reaction mixture turning into an intractable black gum. This is not decomposition of your alcohol; it is the polymerization of the thiophene.

The Mechanism: If you generate a benzyl cation (e.g., via


 conditions or strong acid), the electron-rich thiophene of a neighboring molecule will attack this cation. This triggers a chain reaction (Friedel-Crafts Alkylation).

Polymerization Alcohol Benzyl Alcohol (Precursor) Cation Benzyl Cation (Electrophile) Alcohol->Cation + H+ / -H2O Acid Strong Acid (H+) Acid->Cation Dimer Dimer Species Cation->Dimer Attacks Thiophene C-2 Thiophene Thiophene Ring (Nucleophile) Thiophene->Dimer Polymer Polythiophene Oligomers (Black Tar) Dimer->Polymer Chain Propagation

Caption: Acid-catalyzed intermolecular Friedel-Crafts alkylation leading to oligomerization.

Validated Protocols

Protocol A: Chemoselective Oxidation (Alcohol Aldehyde)

Objective: Oxidize the alcohol without touching the sulfur atom (S-oxidation) or the methylene bridge. Recommended Reagent: Activated Manganese Dioxide (


).[1]
  • Why:

    
     operates via a radical mechanism on the surface of the solid. It is highly selective for benzylic/allylic alcohols and does not possess the electrophilic potential to oxidize the thiophene sulfur to a sulfoxide.
    

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of [4-(Thien-2-ylmethyl)phenyl]methanol in Dichloromethane (DCM).

  • Reagent Addition: Add 10–20 eq of Activated

    
    .
    
    • Note: A large excess is required because the reaction is surface-area dependent.

  • Reaction: Stir vigorously at Room Temperature (RT) for 12–24 hours.

    • Monitoring: Check TLC.[2][3] The aldehyde usually runs higher (less polar) than the alcohol.

  • Workup: Filter the black suspension through a pad of Celite. Rinse the pad with DCM.

  • Result: Evaporation yields the pure aldehyde. No aqueous workup is needed.

Protocol B: Neutral Chlorination (Alcohol Chloride)

Objective: Convert -OH to -Cl without generating HCl. Recommended Reagent: Appel Reaction (


 or 

).
  • Why: The reaction remains neutral. The byproduct is Triphenylphosphine oxide (

    
    ), avoiding the acidic environment that triggers thiophene polymerization.
    

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of Alcohol and 1.2 eq of

    
     (for bromide) or 
    
    
    
    (for chloride) in dry DCM. Cool to 0°C.[4][5]
  • Addition: Slowly add 1.2 eq of Triphenylphosphine (

    
    ) dissolved in DCM.
    
  • Reaction: Allow to warm to RT over 2 hours.

  • Workup: Add Hexanes to precipitate the bulk of

    
    . Filter. Concentrate and purify via flash column chromatography (Silica).
    

Troubleshooting & FAQs

Reagent Compatibility Table
ReagentCompatibilityRisk FactorMechanism of Failure
Jones Reagent (

)
🔴 Critical Fail HighAcid causes polymerization; Oxidant creates sulfones.

(Neat)
🔴 Critical Fail HighHCl gas triggers rapid oligomerization (tar).

+ Pyridine
🟡 Conditional MediumPyridine buffers HCl. Must keep temp < 0°C.

🟢 Excellent LowSurface reaction; highly chemoselective.
Dess-Martin Periodinane 🟢 Good LowMild, but expensive for scale-up.

🟡 Conditional MediumGenerates HBr. Requires strict low temp (-78°C).
Frequently Asked Questions

Q1: My reaction mixture turned pink, then black. What happened?

  • A: The pink color is often the characteristic charge-transfer complex of a thiophene cation or radical cation. The shift to black indicates the formation of conjugated polythiophene chains. You likely had trace acid in your solvent or generated acid in situ. Fix: Add 1% Triethylamine to your solvent system to neutralize trace acids.

Q2: Can I use Swern Oxidation?

  • A: Yes, but with caution. The intermediate in Swern involves active chlorine species. If the temperature rises above -60°C, you risk chlorinating the thiophene ring (C-5 position). Fix: Keep strictly at -78°C and quench with excess base (Et3N) before warming up.

Q3: I see a new spot on TLC that isn't my product or starting material.

  • A: Check the NMR for a shift in the thiophene protons. If the thiophene peaks (usually

    
     6.8–7.4 ppm) are missing or shifted downfield, you may have oxidized the sulfur to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ). This is common if using peroxides (mCPBA) or unbuffered permanganate.

References

  • Chemoselective Oxidation with Manganese Dioxide

    • Title: Manganese Dioxide as a Stable, Mild, and Chemoselective Oxidant.
    • Source:Journal of Organic Chemistry
    • Context: Standard protocol for benzylic oxid
  • Thiophene Polymerization Mechanisms

    • Title: Acid-Catalyzed Oligomerization of Thiophene Deriv
    • Source:Advances in Heterocyclic Chemistry
    • Context: Explains the sensitivity of the 2-position in thiophene to carboc
  • The Appel Reaction (Neutral Halogenation)

    • Title: Triphenylphosphine/Carbon Tetrachloride (Appel Reaction) in Modern Synthesis.
    • Source:Organic Reactions[1][6][7][8][9][10][11]

    • Context: Methodology for converting acid-sensitive alcohols to halides.[12]

  • Friedel-Crafts Alkylation Risks

    • Title: Iron(III)-catalyzed Friedel-Crafts Benzylation of Arenes and Heteroarenes.[12]

    • Source:Beilstein Journal of Organic Chemistry
    • Context: Demonstrates how benzyl alcohols attack thiophenes under Lewis Acid c

Sources

Troubleshooting

Technical Support Center: Moisture Control for Thiophene-Phenyl Methanol Precursors

The following technical guide addresses the moisture sensitivity of precursors and reagents used in the synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol and its analogs. This guide focuses on the two most critical moist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the moisture sensitivity of precursors and reagents used in the synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol and its analogs.

This guide focuses on the two most critical moisture-sensitive precursor classes encountered in this synthetic pathway:

  • Organometallic Reagents (e.g., Thiophene-2-magnesium bromide, 2-Thienyllithium) used to construct the carbon scaffold.

  • Hydride Reducing Agents (e.g., LiAlH₄, Borane-THF) used to convert intermediate esters/acids/aldehydes to the final alcohol.

Introduction: The Moisture Challenge

The synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol typically involves constructing a thiophene-phenyl scaffold followed by a reduction step. The precursors required for these transformations—specifically thienyl-Grignard/lithium reagents and aluminum hydrides —are intolerant of moisture. Water exposure leads to:

  • Protodeometallation: Immediate destruction of the Grignard reagent (forming thiophene gas).

  • Runaway Exotherms: Violent hydrogen evolution during hydrolysis.

  • Stoichiometric Drift: Unknown active reagent concentration leading to incomplete conversion and difficult purifications.

This guide provides protocols to maintain the integrity of these precursors.

Module 1: Organometallic Precursors (Grignards & Lithiums)

Primary Precursor: Thiophene-2-magnesium bromide (or 2-Thienyllithium). Criticality: High. Reacts instantaneously with water/protic sources.

Solvent Selection & Drying

While THF is standard, 2-Methyltetrahydrofuran (2-MeTHF) is the superior solvent for thiophene organometallics due to its hydrophobicity and higher boiling point.

ParameterTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Recommendation
Water Miscibility Completely MiscibleLimited (~14g/100g)2-MeTHF allows easier water separation during workup.[1]
Drying Requires distillation/sievesForms water azeotrope2-MeTHF is easier to dry azeotropically.
Peroxide Formation High RiskLower Risk2-MeTHF is more stable.[1]

Protocol:

  • Drying: Distill 2-MeTHF over Sodium/Benzophenone or pass through an activated alumina column. Target water content: <50 ppm (Karl Fischer titration).

  • Storage: Store over 3Å or 4Å molecular sieves (activated at 300°C for 12h) under Argon.

Titration of Thienyl Grignard Reagents

Never assume the commercial molarity is accurate. Moisture ingress during storage degrades the titer. Use the Knochel Method (Iodine/LiCl) for precise determination.

Why this works: The LiCl breaks up Grignard aggregates, allowing a sharp color change endpoint (Colorless


 Persistent Red/Brown).

Step-by-Step Workflow:

  • Flame-dry a 10 mL Schlenk flask under vacuum; backfill with Argon (3x).

  • Add LiCl (approx. 150 mg, dried) and Iodine (254 mg, 1.0 mmol).

  • Dissolve in dry THF (2-3 mL). Solution turns dark brown.

  • Add the Thienyl-MgBr solution dropwise via syringe at 0°C.

  • Endpoint: The brown color disappears (becomes clear/colorless).

  • Calculation:

    
    
    
Visual Workflow: Grignard Handling

GrignardHandling Start Start: Thienyl-MgBr Precursor CheckSolvent Check Solvent Water Content (Karl Fischer < 50 ppm) Start->CheckSolvent CheckSolvent->Start Wet (>50ppm) -> Re-dry Titration Perform Knochel Titration (I2 / LiCl) CheckSolvent->Titration Solvent Dry Adjust Adjust Stoichiometry Based on Titer Titration->Adjust Reaction Execute Coupling Reaction (Schlenk/Cannula Transfer) Adjust->Reaction Quench Controlled Quench ( dilute HCl or NH4Cl) Reaction->Quench

Figure 1: Decision logic for handling moisture-sensitive Grignard precursors.

Module 2: Hydride Reducing Agents (LiAlH₄)

Primary Precursor: Lithium Aluminum Hydride (LAH) or Borane-THF (


).
Use Case:  Reducing 4-(Thien-2-ylmethyl)benzoic acid/ester to the alcohol.
Handling Solid LAH

LAH is hygroscopic and reacts violently with atmospheric moisture.

  • Weighing: Always weigh LAH powder in a glovebox or use pre-weighed pellets/baggies to minimize air exposure.

  • Solvent Addition: Never add solvent to solid LAH. Suspend LAH in dry ether/THF first, then add the substrate solution slowly.

The Fieser Quenching Protocol

Quenching LAH reactions is the most hazardous step. The "Fieser" method creates a granular, filterable precipitate (lithium aluminate) rather than a gelatinous emulsion.

The "1-1-3" Rule (for


 grams of LAH): 
  • Dilute reaction mixture with wet ether (or THF) at 0°C.

  • Add

    
     mL Water  (Slowly! Vigorous 
    
    
    
    evolution).
  • Add

    
     mL 15% NaOH (aq) .
    
  • Add

    
     mL Water .
    
  • Warm to RT and stir for 15 mins until a white granular solid forms.

  • Add anhydrous

    
     and filter.
    
Visual Workflow: Safe Quenching

LAHQuench Reaction Reaction Complete (Excess LAH present) Cool Cool to 0°C Dilute with Ether Reaction->Cool Step1 Add x mL H2O (Dropwise) Cool->Step1 Step2 Add x mL 15% NaOH Step1->Step2 Step3 Add 3x mL H2O Step2->Step3 Granular Stir -> White Granular ppt Step3->Granular Filter Filter & Isolate Alcohol Granular->Filter

Figure 2: The "1-1-3" Fieser protocol for safe termination of LAH reductions.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (Grignard) Reagent hydrolyzed ("killed") by moisture in solvent or atmosphere.Titrate reagent before use.[2][3] Ensure glassware is flame-dried. Use 2-MeTHF.
Low Yield (Reduction) Incomplete reduction due to degraded LAH.Use fresh LAH pellets. Ensure "1-1-3" quench was followed to avoid trapping product in aluminum salts.
Gelatinous Emulsion Improper quenching of Aluminum salts.Do not use acid quench immediately. Use Fieser method or Rochelle's Salt (Sodium Potassium Tartrate) wash.[4]
Homocoupling (Biaryl) Oxidative coupling of Grignard (Wurtz coupling) due to

.
Degas all solvents (Sparge with Argon for 20 mins). Keep reaction under positive Argon pressure.
Thiophene Smell Hydrolysis of Thienyl-MgBr.The precursor has reverted to Thiophene. The reagent is dead. Discard and prepare fresh.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Borane-THF (


) instead of LAH? 
A:  Yes, and it is often preferred for reducing benzoic acids to benzyl alcohols because it is chemoselective (won't touch the thiophene ring or nitro groups). However, 

is also moisture sensitive and requires storage at 0-5°C to prevent decomposition.

Q2: My Thienyl-Grignard has a precipitate. Is it bad? A: Not necessarily. Grignard reagents often precipitate magnesium salts (Schlenk equilibrium) in cold THF. Warm gently to RT. If solids persist and the supernatant is colorless (not brown/grey), it may be hydrolyzed. Titrate it.

Q3: Why use 2-MeTHF over THF? A: 2-MeTHF is derived from renewable resources, has a higher boiling point (80°C vs 66°C) allowing faster kinetics, and separates easily from water, simplifying the workup of moisture-sensitive reactions [1].

Q4: How do I store the final alcohol product? A: [4-(Thien-2-ylmethyl)phenyl]methanol is prone to oxidation (to the aldehyde) and polymerization if acidic impurities remain. Store in a dark, cool place under inert atmosphere.

References

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem. Link

  • Knochel, P., et al. (2006).[5][6] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(5), 890-891. Link

  • Seyferth, D. (2009). The Grignard Reagents.[2][3][6][7][8][9][10] Organometallics, 28(6), 1598–1605. Link

  • Cohen, S. et al. (2002). Safe Handling of Lithium Aluminum Hydride.[11][12] Chemical Health and Safety, 9(1), 23-25. Link

  • Thermo Scientific. (2024). Safety Data Sheet: 2-Thienylmagnesium bromide.[13]Link

Sources

Optimization

removing residual catalysts from [4-(Thien-2-ylmethyl)phenyl]methanol

Technical Support Center: Catalyst Removal For Immediate Release To: All Researchers, Scientists, and Drug Development Professionals Subject: Technical Guide for the Effective Removal of Residual Catalysts from the Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Removal

For Immediate Release

To: All Researchers, Scientists, and Drug Development Professionals Subject: Technical Guide for the Effective Removal of Residual Catalysts from the Synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol

This document serves as a comprehensive technical guide for addressing a critical challenge in synthetic chemistry: the removal of residual catalysts from the synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol. The presence of residual metals, particularly palladium, from common cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) can compromise downstream applications, interfere with biological assays, and pose significant regulatory hurdles in pharmaceutical development.[1][2] This guide provides a structured approach to troubleshooting and resolving catalyst contamination, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol so critical?

A1: Residual palladium is a major concern for several reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, have stringent limits on elemental impurities in Active Pharmaceutical Ingredients (APIs).[2][3][4] For oral medications, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm or less in the API.[3][5]

  • Catalytic Activity: Trace amounts of palladium can retain catalytic activity, potentially causing degradation of the drug substance or promoting unwanted side reactions in subsequent synthetic steps.

  • Cellular Toxicity: Palladium compounds can exhibit toxicity, which is unacceptable in a final drug product.[1]

  • Assay Interference: Residual metals can interfere with biological screening assays, leading to false positives or negatives and unreliable data. A study by ACS Medicinal Chemistry Letters suggests that palladium levels in compounds for biological testing should not exceed 100 ppm.[6]

Q2: What are the primary methods for palladium removal?

A2: The most common and effective methods include:

  • Adsorption/Scavenging: Using materials that selectively bind to the metal. This includes activated carbon, silica-based scavengers, and functionalized polymer resins (e.g., thiol, amine, or phosphine-based).[1][2][7]

  • Chromatography: Flash column chromatography over silica gel is a standard purification technique that can remove catalyst residues, though its effectiveness can vary.[8][9]

  • Extraction: Liquid-liquid extraction with aqueous solutions containing chelating agents (e.g., N-acetylcysteine, EDTA) can wash out ionic palladium species.[1][10]

  • Crystallization: This can be an effective final purification step, although it can sometimes concentrate the metal impurity within the crystal lattice if not optimized.[1][2]

Q3: How do I accurately measure the level of residual palladium in my product?

A3: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][8][11] This technique offers the high sensitivity (down to parts-per-billion, ppb) required to meet regulatory guidelines.[12][13] While other methods like Atomic Absorption (AA) spectroscopy exist, ICP-MS is generally preferred for its precision and ability to detect a wide range of elements simultaneously.[1]

Troubleshooting Guide: Common Catalyst Removal Issues

This section addresses specific problems you might encounter during the purification of [4-(Thien-2-ylmethyl)phenyl]methanol.

Problem 1: High Palladium Levels (>100 ppm) Persist After Standard Aqueous Work-up and Filtration.
  • Symptom: The organic layer retains a dark color, and ICP-MS analysis confirms high palladium content.

  • Underlying Cause: The palladium species is likely soluble in your organic solvent and may be complexed with phosphine ligands or the product itself, preventing its removal by simple filtration or water washes.[1][11] Filtration through Celite is primarily effective for removing heterogeneous or agglomerated palladium particles.[5][9]

  • Proposed Solution: Implement a scavenger-assisted protocol. Metal scavengers are solid-supported reagents with functional groups that have a high affinity for palladium. Thiol-based scavengers are particularly effective due to the strong affinity of the soft sulfur atom for the soft Lewis acidic palladium.[14]

Problem 2: Column Chromatography Fails to Remove Palladium.
  • Symptom: Palladium co-elutes with the [4-(Thien-2-ylmethyl)phenyl]methanol product, as indicated by colored fractions and subsequent analysis.

  • Underlying Cause: The polarity of the palladium complex may be too similar to your product in the chosen solvent system. This is a common issue, especially with neutral, ligand-bound Pd(0) or Pd(II) species.

  • Proposed Solution:

    • Pre-treatment: Before loading the column, stir the crude product solution with a metal scavenger (see Protocol 1 below) or activated carbon for several hours.[15] Filter off the scavenger and then proceed with chromatography.

    • Solvent Modification: Add a small amount of a chelating agent or a polar, coordinating solvent to the mobile phase, if compatible with your compound, to help retard the palladium on the silica.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger Resin

This protocol is highly effective for reducing palladium levels to <10 ppm.

  • Dissolution: Dissolve the crude [4-(Thien-2-ylmethyl)phenyl]methanol in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of 20-50 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica gel or polymer resin (e.g., SiliaMetS® Thiol, MP-TMT resin) to the solution. A typical starting point is 3-5 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.[7][16]

  • Agitation & Heating: Stir the mixture at a temperature between 25°C and 50°C. Higher temperatures can increase the scavenging rate, but should be tested for product stability.

  • Monitoring: Monitor the reaction over time (e.g., 2-24 hours). A visual indication of success is the solution becoming colorless.[17] For quantitative tracking, take small aliquots, filter, and analyze by ICP-MS.

  • Filtration: Once scavenging is complete, cool the mixture to room temperature and filter through a Celite pad to remove the resin. Wash the pad thoroughly with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.

  • Validation: Submit a final sample for ICP-MS analysis to confirm the palladium level is within the acceptable limit.

Protocol 2: Enhanced Liquid-Liquid Extraction with N-Acetylcysteine (NAC)

This method is useful when the palladium is in a more polar or ionic state and can be an effective first-pass cleaning step.[5]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate).

  • Aqueous Wash Preparation: Prepare a 5-10% (w/v) aqueous solution of N-acetylcysteine.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it three times with the NAC solution. The NAC will chelate the palladium, pulling it into the aqueous layer.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Validation: Analyze the product for palladium content. This method often significantly reduces the metal load, which can then be further polished by chromatography or a scavenger if needed.[5]

Data Summary and Method Selection

The choice of purification method depends on the scale of the reaction, the initial level of contamination, and the required final purity.

MethodTypical Efficiency (Final Pd ppm)ProsConsBest For
Filtration through Celite >1000 ppm[8]Simple, fast, removes bulk solids.Ineffective for soluble palladium species.Initial removal of heterogeneous catalysts.
Column Chromatography 50 - 1000 ppm[8]Removes other organic impurities simultaneously.Can be inefficient for Pd removal; potential for product loss.General purification when contamination is moderate.
Aqueous Extraction (NAC) < 500 ppm[5]Cost-effective, good for initial bulk removal.Less effective for neutral Pd(0) complexes.First-pass purification on a large scale.
Scavenger Resins < 10 ppm [6][14][16]Highly selective and efficient; simple filtration removal.Higher cost of reagents.Final polishing step to meet strict regulatory limits.

Visual Workflow and Decision Guide

Decision Tree for Palladium Removal Strategy

This diagram helps guide the selection of an appropriate purification workflow.

Palladium Removal Decision Tree Start Crude [4-(Thien-2-ylmethyl)phenyl]methanol (Post-Reaction Mixture) Check_Pd_Level Initial Pd Level Assessment (e.g., >1000 ppm?) Start->Check_Pd_Level High_Pd_Path High Contamination (>1000 ppm) Check_Pd_Level->High_Pd_Path Yes Low_Pd_Path Moderate Contamination (<1000 ppm) Check_Pd_Level->Low_Pd_Path No Bulk_Removal Step 1: Bulk Removal (Aqueous NAC Wash or Activated Carbon Treatment) High_Pd_Path->Bulk_Removal Chromatography Standard Purification: Silica Gel Chromatography Low_Pd_Path->Chromatography Bulk_Removal->Chromatography Final_Check Analyze Pd Level (ICP-MS) Chromatography->Final_Check Pass Pd Level < 10 ppm (Process Complete) Final_Check->Pass Yes Fail Pd Level > 10 ppm Final_Check->Fail No Scavenger Step 2: Polishing (Thiol Scavenger Resin) Scavenger->Final_Check Fail->Scavenger

Caption: Decision tree for selecting a palladium removal strategy.

Workflow for Scavenger-Based Purification

This diagram illustrates the key steps in the recommended scavenger protocol.

Scavenger Workflow A 1. Dissolve Crude Product in Organic Solvent B 2. Add Thiol Scavenger Resin A->B C 3. Stir and Heat (e.g., 40°C, 4-12h) B->C D 4. Cool and Filter through Celite C->D E 5. Concentrate Filtrate D->E F 6. Final Product (Pd < 10 ppm) E->F

Caption: Step-by-step workflow for scavenger resin purification.

References

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • European Medicines Agency (EMA). (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • Buttar, D., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Organic Process Research & Development. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • ACS Medicinal Chemistry Letters. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • American Pharmaceutical Review. (2026, January 17). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Chemie Brunschwig. Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS. [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Analytical Methods (RSC Publishing). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]

  • Scientific Research Publishing. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of [4-(Thien-2-ylmethyl)phenyl]methanol

Spectroscopic Validation Guide: 1H NMR Analysis of [4-(Thien-2-ylmethyl)phenyl]methanol Executive Summary & Application Context Molecule: [4-(Thien-2-ylmethyl)phenyl]methanol Role: Key synthetic intermediate for SGLT2 in...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Validation Guide: 1H NMR Analysis of [4-(Thien-2-ylmethyl)phenyl]methanol

Executive Summary & Application Context

Molecule: [4-(Thien-2-ylmethyl)phenyl]methanol Role: Key synthetic intermediate for SGLT2 inhibitors (e.g., Canagliflozin analogs) and conjugated organic semiconductors.[1][2] The Analytical Challenge: This molecule possesses two distinct methylene (


) bridges and a thiophene-phenyl hybrid scaffold.[1][2] In standard solvents like 

, signal overlap and rapid proton exchange often obscure the diagnostic hydroxyl coupling, leading to ambiguity regarding the oxidation state and purity.

This guide compares the spectroscopic performance of Chloroform-d (


)  versus Dimethyl Sulfoxide-

(DMSO-

)
and establishes a self-validating protocol to differentiate this product from its aldehyde precursors and regioisomeric impurities.[1]

Structural Analysis & Proton Assignment Logic

The molecule consists of four distinct proton environments critical for validation.

  • Region A (Aromatic Thiophene): 3 protons (

    
    ).[1] Diagnostic multiplets.
    
  • Region B (Aromatic Phenyl): 4 protons (

    
     system).[1] Characteristic roofed doublets.
    
  • Region C (Hydroxymethyl Methylene):

    
    .[1][2] Deshielded by oxygen.
    
  • Region D (Thiophene-Bridge Methylene):

    
    .[1][2] Shielded relative to Region C.
    
Comparative Chemical Shift Data (Table 1)
Proton GroupAssignment

(ppm) in

(Standard)

(ppm) in DMSO-

(High Res)
Performance Note
-OH Hydroxyl~1.7 - 2.0 (br s)5.15 (t,

Hz)
Critical: DMSO reveals coupling to

.[1][2]

Hydroxymethyl4.65 (s)4.48 (d,

Hz)
Becomes a doublet in DMSO due to

coupling.[1][2]

Thiophene Bridge4.18 (s)4.12 (s)Remains a singlet; diagnostic "anchor" peak.[1][2]
Thiophene

Aromatic7.16 (dd)7.35 (dd)Downfield shift in DMSO due to polarity.[1]
Phenyl

Aromatic7.30 (d)7.26 (d)Part of

system.[1]
Phenyl

Aromatic7.22 (d)7.18 (d)Overlap risk with Thiophene

in

.[1]
Thiophene

Aromatic6.85 - 6.95 (m)6.90 - 7.00 (m)Complex multiplet; integration check (2H).[1][2][3][4]

Technical Insight: The chemical shift difference (


) between the two methylene groups is approximately 0.47 ppm . If you observe a single methylene peak integrating to 4H, you likely have a symmetric dimer impurity or significant degradation.

Comparative Performance: Solvent Selection Strategy

Scenario A: Routine Screening ( )
  • Pros: Cheap, easy to recover, good solubility.[2]

  • Cons: The hydroxyl proton (

    
    ) appears as a broad, wandering singlet due to rapid exchange with trace water. The hydroxymethyl 
    
    
    
    appears as a singlet.
  • Risk: Difficult to distinguish from the corresponding ether or chloride impurities if the OH peak is broadened into the baseline.[2]

Scenario B: Structural Validation (DMSO- )
  • Pros: Forms hydrogen bonds with the solute, slowing proton exchange.

  • Result: The OH signal becomes a sharp triplet (coupling to the

    
    ). Consequently, the hydroxymethyl 
    
    
    
    splits into a doublet.
  • Verdict: This is the mandatory solvent for final characterization to prove the alcohol functionality exists and is primary.

Differentiation from Precursors (Impurity Profiling)[1]

In drug development, this alcohol is often reduced from an aldehyde or ester.[5] Use Table 2 to rule out incomplete reactions.

Table 2: Diagnostic Signals for Impurities

CompoundKey Feature to Look ForChemical Shift (

)
Target Alcohol Hydroxymethyl

4.65 ppm (s)
Aldehyde Precursor Formyl Proton (-CHO)~9.95 ppm (s)
Methyl Ester Methoxy Singlet (-OCH3)~3.90 ppm (s)
Des-hydroxy (Over-reduction) Methyl Group (-CH3)~2.35 ppm (s)

Experimental Protocol: The "Dry-DMSO" Validation

To ensure the splitting patterns described above are observable, follow this self-validating protocol.

  • Sample Prep: Dry 10-15 mg of the product under high vacuum (< 1 mbar) for 30 minutes to remove trace water/solvents.

  • Solvent: Use a fresh ampoule of DMSO-

    
     (99.9% D). Do not use a stock bottle stored on a shelf.
    
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 5 seconds  (ensure full integration of aromatic protons).
      
    • Scans (

      
      ): 16 or 32.
      
  • Validation Check:

    • Zoom into 5.15 ppm . Is there a triplet?

    • Zoom into 4.48 ppm . Is there a doublet?

    • Pass: If yes, the structure is confirmed as the primary alcohol.

    • Fail: If signals are broad singlets, the sample is wet or acidic. Add 1 drop of

      
       (shake), and the OH peak will vanish while the 4.48 ppm peak collapses to a sharp singlet. This confirms the assignment via exchange.
      

Logic Flow: Spectral Verification Workflow

The following diagram illustrates the decision tree for validating the product identity and purity.

NMR_Validation_Flow Start Crude Product Isolated SolventSelect Dissolve in CDCl3 (Routine Screen) Start->SolventSelect CheckAldehyde Check 9.5 - 10.0 ppm (Aldehyde Signal?) SolventSelect->CheckAldehyde CheckMethylene Check 4.65 ppm (Hydroxymethyl Signal?) CheckAldehyde->CheckMethylene Signal Absent Result_Impure FAIL: Incomplete Reaction (Reprocess) CheckAldehyde->Result_Impure Signal Present Decision1 Is 4.65 ppm a Singlet? CheckMethylene->Decision1 Signal Present CheckMethylene->Result_Impure Signal Absent Result_Ambiguous AMBIGUOUS: Cannot confirm OH vs Ether/Chloride Decision1->Result_Ambiguous Yes (Standard) DMSORoute Dissolve in DMSO-d6 (Validation Step) CheckCoupling Check 4.48 ppm (Doublet?) Check 5.15 ppm (Triplet?) DMSORoute->CheckCoupling CheckCoupling->Result_Ambiguous Broad Singlet (Wet Sample) Result_Pass PASS: Identity Confirmed [4-(Thien-2-ylmethyl)phenyl]methanol CheckCoupling->Result_Pass Splitting Observed Result_Ambiguous->DMSORoute Re-run for Validation

Caption: Decision tree for validating [4-(Thien-2-ylmethyl)phenyl]methanol identity, prioritizing the detection of precursor impurities and confirming the hydroxyl group via solvent-induced coupling.

References

  • Nomura, S., et al. (2010).[6] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[2][6] Journal of Medicinal Chemistry, 53(17), 6355–6360.[6]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2741016, Phenyl(2-thienyl)methanol (Analogous Fragment Data)." PubChem.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard reference for Benzyl/Thiophene shifts).

  • Reich, H. J. (2024). "Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry.[1]

Sources

Comparative

mass spectrometry (MS) fragmentation of [4-(Thien-2-ylmethyl)phenyl]methanol

An In-Depth Guide to the Mass Spectrometry Fragmentation of [4-(Thien-2-ylmethyl)phenyl]methanol A Comparative Analysis for Structural Elucidation Introduction In the landscape of drug discovery and materials science, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of [4-(Thien-2-ylmethyl)phenyl]methanol

A Comparative Analysis for Structural Elucidation

Introduction

In the landscape of drug discovery and materials science, the precise structural characterization of novel compounds is paramount. [4-(Thien-2-ylmethyl)phenyl]methanol, a molecule incorporating both a benzyl alcohol and a thiophene moiety, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis, particularly its fragmentation pattern upon electron ionization (EI), is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control.

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of [4-(Thien-2-ylmethyl)phenyl]methanol. By dissecting the molecule into its core functional components—the benzyl alcohol and the thienylmethyl groups—we can propose the primary fragmentation pathways. This approach, grounded in the established fragmentation principles of analogous structures, offers a robust framework for interpreting experimental data. We will compare these predicted pathways with the known fragmentation of simpler molecules like benzyl alcohol and thiophene derivatives to provide a holistic and validated analytical perspective.

Predicted Mass Spectrum Overview

The molecular formula for [4-(Thien-2-ylmethyl)phenyl]methanol is C₁₂H₁₂OS, yielding a monoisotopic molecular weight of 204.06 g/mol . Upon electron ionization, a distinct molecular ion peak (M⁺˙) is expected at m/z 204 . The stability of the aromatic systems suggests this peak will be clearly observable. The subsequent fragmentation is predicted to be driven by the lability of the benzylic alcohol group and the stability of the resulting cationic fragments.

Proposed Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the weakest bonds and the formation of the most stable product ions. For [4-(Thien-2-ylmethyl)phenyl]methanol, two primary competing fragmentation cascades are proposed, originating from the benzyl alcohol and thienylmethyl moieties, respectively.

Pathway A: Fragmentation Driven by the Benzyl Alcohol Moiety

This pathway is initiated by cleavages adjacent to the phenylmethanol core, mirroring the characteristic fragmentation of benzyl alcohol itself.[1]

  • Loss of a Hydroxyl Radical (•OH): The most favorable initial fragmentation is the loss of a hydroxyl radical (•OH, 17 Da). This results in a highly stable secondary benzylic carbocation at m/z 187 . The charge is delocalized across the phenyl ring and the adjacent methylene bridge, making this a probable base peak or one of the most abundant ions in the spectrum.

  • Loss of Water (H₂O): While less common for primary alcohols than the loss of •OH, the elimination of a water molecule (18 Da) can occur, especially with thermal contributions in the GC injector, leading to an ion at m/z 186 .[2]

  • Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the bond between the phenyl ring and the carbinol carbon results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This pathway yields a stable cation at m/z 173 .

The diagram below illustrates the primary fragmentation steps originating from the molecular ion.

G cluster_path_a Pathway A: Benzyl Alcohol Driven cluster_path_b Pathway B: Methylene Bridge Cleavage M [4-(Thien-2-ylmethyl)phenyl]methanol [C12H12OS]+• m/z = 204 frag_187 [M - •OH]+ m/z = 187 M->frag_187 - •OH (17 Da) frag_186 [M - H₂O]+• m/z = 186 M->frag_186 - H₂O (18 Da) frag_173 [M - •CH₂OH]+ m/z = 173 M->frag_173 - •CH₂OH (31 Da) frag_107 [C7H7O]+ 4-(hydroxymethyl)benzyl cation m/z = 107 M->frag_107 - •C5H5S (97 Da) frag_97 [C5H5S]+ thienylmethyl cation m/z = 97 M->frag_97 - •C7H7O (107 Da) frag_91 [C7H7]+ tropylium ion m/z = 91 frag_107->frag_91 - O (16 Da)

Caption: Proposed EI-MS fragmentation pathways for [4-(Thien-2-ylmethyl)phenyl]methanol.

Pathway B: Fragmentation Involving Methylene Bridge Cleavage

The bonds of the methylene bridges are also susceptible to cleavage, leading to fragments characteristic of the constituent halves of the molecule.

  • Formation of the Thienylmethyl Cation: Homolytic cleavage of the C-C bond between the phenyl ring and the adjacent methylene group leads to the formation of the thienylmethyl cation ([C₅H₅S]⁺) at m/z 97 . This is a well-known stable cation for thiophene-containing compounds.[3][4]

  • Formation of the 4-(hydroxymethyl)benzyl Cation: Conversely, cleavage of the bond between the thienyl ring's methylene bridge and the phenyl ring produces the 4-(hydroxymethyl)benzyl cation ([C₇H₇O]⁺) at m/z 107 .

  • Formation of the Tropylium Ion: A hallmark of many benzyl-containing compounds is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 . This ion can be formed from the m/z 107 fragment via the loss of an oxygen atom or through other rearrangement pathways.

Comparative Analysis

CompoundKey Fragmentation BehaviorRationale
[4-(Thien-2-ylmethyl)phenyl]methanol Predicted: Strong [M-OH]⁺ (m/z 187), significant C-C cleavage to yield m/z 107 and m/z 97.The benzyl alcohol moiety drives the initial loss of •OH. The two methylene bridges provide readily cleavable sites, leading to characteristic substituent fragments.
Benzyl Alcohol Observed: Strong M⁺˙ (m/z 108), [M-OH]⁺ (m/z 91), [M-H]⁺ (m/z 107), and a characteristic rearrangement ion at m/z 79.[1]The simple structure favors direct fragmentation around the alcohol group and ring rearrangement.
2-Acylthiophenes Observed: Dominated by α-cleavage next to the carbonyl group.[3]The carbonyl group directs the fragmentation, which is a different mechanism than the benzylic cleavage in our target molecule. However, it highlights the tendency of the thiophene ring to stabilize adjacent positive charges.
Phenyl(thiophen-2-yl)methanol (Isomer) Predicted: Very strong [M-OH]⁺ (m/z 173 for C₁₁H₁₀OS). The molecular ion (m/z 190) would be less stable.In this isomer, the phenyl and thienyl rings are directly attached to the carbinol carbon, providing enhanced resonance stabilization for the resulting cation after loss of •OH. This would likely make it the dominant fragmentation pathway, possibly suppressing other cleavages.

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The use of GC is appropriate for this compound due to its expected volatility.[5][6]

G cluster_prep 1. Sample Preparation cluster_gcms 2. GC-MS Acquisition cluster_analysis 3. Data Analysis prep1 Dissolve 1 mg of sample in 1 mL of Methanol prep2 Vortex to ensure complete dissolution prep1->prep2 prep3 Transfer to 2 mL GC vial prep2->prep3 gc GC Injection (1 µL, Split mode) prep3->gc ms MS Analysis (EI, 70 eV) gc->ms Column Separation data Extract Mass Spectrum for GC Peak ms->data interpret Compare experimental fragments with predicted pathways data->interpret

Caption: Standard workflow for GC-MS analysis of the target compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of [4-(Thien-2-ylmethyl)phenyl]methanol.

    • Dissolve the sample in 1 mL of high-purity methanol or ethyl acetate in a volumetric flask.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.

  • Instrumentation (Example Conditions):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise.

    • Identify the molecular ion peak (m/z 204).

    • Correlate the major fragment ions in the experimental spectrum with the proposed fragmentation pathways outlined in this guide.

Summary of Predicted Fragments

m/zProposed Fragment IonNeutral LossPathway
204[C₁₂H₁₂OS]⁺˙ (Molecular Ion) --
187[C₁₂H₁₁S]⁺•OHA
186[C₁₂H₁₀S]⁺˙H₂OA
173[C₁₁H₉S]⁺•CH₂OHA
107[C₇H₇O]⁺•C₅H₅SB
97[C₅H₅S]⁺•C₇H₇OB
91[C₇H₇]⁺O (from m/z 107)B

Conclusion

The mass spectrometric fragmentation of [4-(Thien-2-ylmethyl)phenyl]methanol is predicted to be a rich and informative process, governed by the interplay between its benzyl alcohol and thienylmethyl functionalities. The primary fragmentation events are expected to be the loss of a hydroxyl radical to form a highly stable cation at m/z 187, alongside characteristic cleavages at the methylene bridges to produce ions at m/z 107 and m/z 97. By comparing these predicted fragments with experimental data obtained via a standardized GC-MS protocol, researchers can achieve confident identification and detailed structural confirmation. This guide provides the necessary theoretical framework and practical methodology to support researchers, scientists, and drug development professionals in their analytical endeavors.

References

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • NIST. (n.d.). Benzyl alcohol. WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. Available at: [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • The Journal of Phytopharmacology. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. Available at: [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Available at: [Link]

Sources

Validation

IR spectroscopy peaks for [4-(Thien-2-ylmethyl)phenyl]methanol validation

Executive Summary: The Validation Mandate In the synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol (often derived from the reduction of 4-(thien-2-ylmethyl)benzoic acid or its aldehyde analog), Infrared (IR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Mandate

In the synthesis of [4-(Thien-2-ylmethyl)phenyl]methanol (often derived from the reduction of 4-(thien-2-ylmethyl)benzoic acid or its aldehyde analog), Infrared (IR) spectroscopy serves as the primary "gatekeeper" technique. Unlike NMR, which requires dissolution and locking, IR provides a rapid, solid-state assessment of functional group transformation.

This guide details the spectral validation of [4-(Thien-2-ylmethyl)phenyl]methanol. It focuses on distinguishing the target alcohol from its carbonyl-containing precursors and identifying the unique spectral fingerprint of the non-conjugated thiophene-phenyl scaffold.

The Core Challenge

The structural nuance of this molecule lies in the methylene bridge (


) separating the thiophene and phenyl rings. This breaks the 

-conjugation between the aromatics, resulting in distinct IR signatures compared to directly coupled biaryls (e.g., 4-(thien-2-yl)phenylmethanol). Validation must confirm:
  • Reduction Success: Complete disappearance of the carbonyl (

    
    ) stretch.
    
  • Structural Integrity: Retention of both aromatic systems and the methylene linker.

Spectral Fingerprint Analysis[1][2][3]

The IR spectrum of [4-(Thien-2-ylmethyl)phenyl]methanol can be dissected into three critical zones. Each zone answers a specific question about the molecule's identity and purity.

Zone 1: The Validation Region (4000 – 2800 cm⁻¹)

Primary Indicator of Reaction Success.

Functional GroupWavenumber (

, cm⁻¹)
ModeDiagnostic Value
Alcohol O-H 3200 – 3400 Stretch (Broad)CRITICAL PASS. Indicates formation of the hydroxyl group. Broadness confirms H-bonding.[1]
Aromatic C-H 3000 – 3100 StretchConfirms presence of unsaturated rings (Thiophene & Phenyl).
Methylene C-H 2850 – 2950 Stretch (Sym/Asym)STRUCTURAL CHECK. Confirms the

bridge and the benzylic

.
Zone 2: The Transformation Region (1800 – 1600 cm⁻¹)

Primary Indicator of Impurities/Incomplete Reaction.

  • Target Observation: This region should be silent or show only weak aromatic overtones.

  • Failure Mode: A sharp peak at 1680 – 1720 cm⁻¹ indicates residual Carbonyl (

    
    )  from the starting material (Aldehyde, Acid, or Ester).
    
    • Note: If the precursor was the carboxylic acid, a broad shoulder around 2500-3000 cm⁻¹ (O-H of acid) would also persist, but the C=O stretch is the most sensitive marker.

Zone 3: The Fingerprint Region (1600 – 600 cm⁻¹)

Confirmation of the Scaffold.

Functional GroupWavenumber (

, cm⁻¹)
ModeDiagnostic Value
Aromatic C=C 1500 – 1600 Ring StretchCharacteristic doublet/triplet for Phenyl/Thiophene systems.
Alcohol C-O 1000 – 1050 Stretch (Primary)CONFIRMATION. Strong band typical of primary benzylic alcohols (

).
Thiophene C-S 600 – 800 Stretch/BendIDENTITY. Specific to the thiophene ring. Often a sharp peak near 700 cm⁻¹.

Comparative Analysis: Product vs. Precursor

To validate the synthesis, one must overlay the product spectrum against the precursor. The table below outlines the "Go/No-Go" decision matrix.

Comparison Table: [4-(Thien-2-ylmethyl)phenyl]methanol vs. Precursor
FeaturePrecursor (e.g., Aldehyde/Acid)Target Product (Alcohol)Validation Logic

Absent (or very broad if Acid)Strong, Broad (3300 cm⁻¹) Appearance confirms reduction.

Strong, Sharp (1680-1700 cm⁻¹) ABSENT Disappearance confirms conversion.

AbsentStrong (1000-1050 cm⁻¹) Appearance confirms C-O single bond.

PresentPresent Remains unchanged (Scaffold intact).
Conjugation High (if Carbonyl is conjugated)Lower Slight shift in aromatic peaks may occur due to loss of electron-withdrawing C=O.

Experimental Protocol: ATR-FTIR Validation

Objective: Rapid purity assessment of the crude solid.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) module.

  • Solvent: Isopropanol (for cleaning).

  • Standard: Polystyrene film (for calibration check).

Step-by-Step Workflow
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading: Place ~2-5 mg of the dry [4-(Thien-2-ylmethyl)phenyl]methanol powder onto the crystal.

    • Critical: Ensure the sample is dry . Residual solvent (e.g., EtOAc, DCM) will mask the fingerprint region.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N). Good contact is essential for solid samples.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (sufficient for qualitative ID).

  • Analysis: Apply baseline correction if necessary. Zoom into 1700 cm⁻¹ to check for the "Carbonyl Ghost."[2]

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process during the synthesis validation.

ValidationLogic Start Crude Synthesis Product IR_Scan Perform ATR-FTIR Scan Start->IR_Scan Check_CO Check 1700 cm⁻¹ (Carbonyl Region) IR_Scan->Check_CO Fail_CO FAIL: Significant Peak (Incomplete Reduction) Check_CO->Fail_CO Peak Found Pass_CO PASS: Silent Region Check_CO->Pass_CO No Peak Check_OH Check 3300 cm⁻¹ (Hydroxyl Region) Pass_CO->Check_OH Fail_OH FAIL: No Broad Band (Product Not Formed) Check_OH->Fail_OH Absent Pass_OH PASS: Broad Band Present Check_OH->Pass_OH Present Final_Decision Check Fingerprint (Thiophene/Phenyl Modes) Pass_OH->Final_Decision Validated VALIDATED PRODUCT Proceed to HPLC/NMR Final_Decision->Validated Matches Reference

Figure 1: Logical workflow for validating the reduction of carbonyl precursors to the target alcohol using IR spectroscopy.

References

  • Chemical Identity & Precursors

    • Fisher Scientific.[3] Safety Data Sheet: 4-(Thien-2-ylmethyl)benzoic acid. Retrieved from .

    • PubChem.[3][4][5] Compound Summary: [4-(Thien-2-yl)phenyl]methanol.[3][6] (Note: Closely related congener for spectral comparison). Retrieved from .

  • Spectroscopic Standards

    • NIST Mass Spectrometry Data Center. Benzaldehyde, 4-methyl- Infrared Spectrum. (Standard for para-substituted aromatic aldehyde carbonyl shifts). Retrieved from .

    • Doc Brown's Chemistry. Interpretation of the infrared spectrum of methanol and benzyl alcohol derivatives. Retrieved from .

  • Thiophene Spectral Characteristics

    • Global Research Online. Vibrational Spectra of Thiophene Derivatives. (Assignment of C-S and Ring modes). Retrieved from .

Sources

Comparative

A Senior Application Scientist's Guide to the Bioassay Validation of a Novel LPA₁ Receptor Antagonist

This guide provides a comprehensive, technically grounded framework for the bioassay validation of a novel [4-(Thien-2-ylmethyl)phenyl]methanol analog, designated herein as TMP-Analog , as a selective antagonist for the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for the bioassay validation of a novel [4-(Thien-2-ylmethyl)phenyl]methanol analog, designated herein as TMP-Analog , as a selective antagonist for the Lysophosphatidic Acid Receptor 1 (LPA₁). Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA₁ subtype being a key mediator in pathological processes like fibrosis, neuropathic pain, and cancer.[1][2][3][4] Consequently, the development of potent and selective LPA₁ antagonists is of significant therapeutic interest.[4][5][6]

This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-tiered validation cascade. We will objectively compare the performance of our hypothetical TMP-Analog to Ki16425 , a well-characterized, competitive LPA₁/LPA₃ antagonist, which will serve as our benchmark.[1][2][7][8] The narrative emphasizes the causality behind experimental choices and adherence to self-validating systems, ensuring scientific integrity and trustworthiness in the generated data.

Part 1: Primary Target Engagement - Radioligand Binding Assay

Expertise & Experience: The foundational step in validating a new chemical entity is to unequivocally demonstrate its direct interaction with the intended molecular target. A competitive radioligand binding assay is the gold standard for this purpose. It allows for the precise quantification of the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound (TMP-Analog) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target with high affinity. This direct measurement of binding is crucial before proceeding to more complex and resource-intensive functional assays.

Protocol 1: Competitive LPA₁ Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of TMP-Analog for the human LPA₁ receptor.

Materials:

  • Membranes: Human LPA₁ receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-LPA or another suitable high-affinity LPA₁ radioligand.

  • Competitor Standard: Ki16425.

  • Test Compound: TMP-Analog.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethylenimine).

Step-by-Step Methodology:

  • Preparation: Thaw the LPA₁ receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg protein per well.

  • Compound Plating: In a 96-well plate, perform serial dilutions of TMP-Analog and the standard competitor, Ki16425 (typically from 100 µM to 10 pM). Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a non-radiolabeled ligand, e.g., 10 µM unlabeled LPA).

  • Incubation: Add 50 µL of the competing test compound (or buffer/non-specific ligand), 50 µL of radioligand (at a concentration near its Kₔ), and 150 µL of the diluted membrane preparation to each well.[9]

  • Equilibration: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Comparative Data: Binding Affinity
CompoundTargetIC₅₀ (nM)Kᵢ (nM)Selectivity Profile
TMP-Analog Human LPA₁[Example Data: 45][Example Data: 25]To be determined
Ki16425 Human LPA₁~600~340[7][8][10]LPA₁/LPA₃ Antagonist[7][8]

This table presents hypothetical data for TMP-Analog alongside published data for the comparator, Ki16425, to illustrate the expected output.

Part 2: Functional Characterization - GTPγS Binding Assay

Expertise & Experience: Demonstrating binding is necessary but not sufficient. A compound could bind to the receptor without eliciting a functional response (a silent antagonist), or it could even weakly activate it (a partial agonist). Therefore, the next critical step is to assess the functional consequence of this binding. The [³⁵S]GTPγS binding assay is a proximal functional assay that directly measures the first step of G-protein activation following receptor engagement.[11][12] Agonist binding to a Gᵢ/ₒ-coupled receptor like LPA₁ facilitates the exchange of GDP for GTP on the Gα subunit.[13] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, this activation can be quantified.[12][13] This assay is invaluable for confirming antagonist activity by measuring a compound's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[14]

LPA₁ Signaling Pathway

LPA1_Signaling GTP_gamma_S [³⁵S]GTPγS (Assay Probe) G_Protein_Active G_Protein_Active GTP_gamma_S->G_Protein_Active Binds Irreversibly, Generates Signal Downstream Downstream Effectors (e.g., ↓cAMP) G_Protein_Active->Downstream

Protocol 2: [³⁵S]GTPγS Functional Antagonism Assay

This protocol uses Schild analysis to determine the potency (pA₂) of TMP-Analog, which provides a measure of antagonist affinity that is independent of the agonist used.[15][16][17]

Materials:

  • Membranes & Compounds: As in Protocol 1.

  • Agonist: LPA (1-oleoyl).

  • Reagents: [³⁵S]GTPγS (non-hydrolyzable GTP analog), GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Termination/Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Agonist Dose-Response: First, determine the EC₅₀ of LPA in the assay system by performing a dose-response curve (e.g., 1 nM to 10 µM LPA).

  • Schild Analysis Setup: Prepare plates with increasing, fixed concentrations of TMP-Analog (e.g., 10 nM, 30 nM, 100 nM, 300 nM). On each plate (including a vehicle control plate), perform a full LPA dose-response curve.

  • Pre-incubation: In each well, add 50 µL of the appropriate fixed concentration of TMP-Analog (or vehicle), 50 µL of LPA at varying concentrations, and 50 µL of LPA₁ membranes (10-20 µg protein). Add GDP to a final concentration of ~10 µM. Incubate for 30 minutes at 30°C to allow the antagonist to equilibrate with the receptor.

  • Initiate Reaction: Start the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination & Quantification: Terminate the reaction by filtration as described in Protocol 1.

  • Data Analysis (Schild Plot):

    • For each fixed concentration of TMP-Analog, calculate the EC₅₀ of the LPA dose-response curve.

    • Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC₅₀ (in presence of antagonist) / EC₅₀ (in absence of antagonist) .

    • Create a Schild plot by graphing log(DR - 1) on the y-axis versus the log molar concentration of the antagonist ([B]) on the x-axis.

    • Perform a linear regression. For a competitive antagonist, the slope should be approximately 1.[15] The x-intercept of the regression line equals the pA₂, which is the negative log of the antagonist's dissociation constant (K₈).[18][19]

Comparative Data: Functional Antagonism
CompoundpA₂ (Schild Analysis)Schild SlopeMechanism
TMP-Analog [Example Data: 7.8][Example Data: 1.05]Competitive Antagonist
Ki16425 ~6.5 - 7.0[1][2]~1.0Competitive Antagonist[7]

This table presents hypothetical data for TMP-Analog alongside published data for the comparator, Ki16425.

Part 3: Assay Validation and Selectivity Profiling

Trustworthiness: A robust bioassay is not only accurate but also reproducible and specific. Assay validation ensures the reliability of the data, while selectivity profiling establishes the compound's specificity for the target, a critical factor for predicting potential off-target effects. This phase establishes the trustworthiness of the entire discovery effort.

Assay Quality Control: The Z'-Factor

Before screening or detailed characterization, the quality of the assay itself must be validated. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[20] It provides a measure of the separation between the positive and negative controls, indicating how reliable the assay is.[20][21]

Calculation: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ| Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control (e.g., maximal LPA stimulation).

  • µₙ and σₙ are the mean and standard deviation of the negative control (basal activity).

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.[22][23]

  • 0 < Z' ≤ 0.5: A good, usable assay.[20][22]

  • Z' < 0: The signals from positive and negative controls overlap, making the assay unsuitable for screening.[22]

Selectivity Profiling

Methodology: To assess the selectivity of TMP-Analog, the functional [³⁵S]GTPγS assay (Protocol 2, in a simplified single-agonist concentration format) should be repeated using cell membranes expressing other related LPA receptor subtypes, particularly LPA₂ and LPA₃. A broad GPCR panel screen (e.g., against 40-50 different receptors) is also essential to identify potential off-target liabilities early in the development process.

Bioassay Validation & Selectivity Workflow

// Nodes Start [label="Start:\nNovel Compound (TMP-Analog)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AssayDev [label="Develop Primary Assay\n(e.g., GTPγS)", fillcolor="#F1F3F4", fontcolor="#202124"]; QC [label="Assay Quality Control", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Z_Factor [label="Calculate Z'-Factor\nfrom Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Z' > 0.5?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Optimize Assay Conditions\n(Reagent Conc., Incubation Time)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proceed [label="Proceed to Profiling", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary Screen:\nDetermine Potency at LPA₁", fillcolor="#F1F3F4", fontcolor="#202124"]; SelectivityScreen [label="Selectivity Screen:\nCounter-screen at LPA₂, LPA₃,\nand broad GPCR panel", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Analyze Data:\nCompare IC₅₀ values", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End:\nQualified Lead Candidate Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AssayDev; AssayDev -> QC; QC -> Z_Factor; Z_Factor -> Decision; Decision -> Proceed [label="Yes"]; Decision -> Optimize [label="No"]; Optimize -> QC; Proceed -> PrimaryScreen; PrimaryScreen -> SelectivityScreen; SelectivityScreen -> DataAnalysis; DataAnalysis -> End; } dot Caption: Workflow for bioassay validation and selectivity profiling.

Comparative Data: Receptor Selectivity
CompoundLPA₁ Kᵢ (nM)LPA₂ Kᵢ (nM)LPA₃ Kᵢ (nM)Selectivity Fold (LPA₁ vs LPA₃)
TMP-Analog [Example: 25][Example: >10,000][Example: 2,500]100-fold
Ki16425 340[7]6500[7]930[7]~2.7-fold

This table presents hypothetical data for TMP-Analog alongside published data for the comparator, Ki16425, demonstrating how to present selectivity.

Conclusion

This guide outlines a rigorous, multi-step process for the comprehensive bioassay validation of a novel [4-(Thien-2-ylmethyl)phenyl]methanol analog as an LPA₁ receptor antagonist. By systematically progressing from direct target binding (Radioligand Assay) to proximal functional antagonism (GTPγS Assay) and concluding with robust assay validation and selectivity profiling, researchers can build a high-confidence data package.

The hypothetical data presented suggests that TMP-Analog not only demonstrates potent competitive antagonism at the LPA₁ receptor, comparable or superior to the benchmark compound Ki16425, but also exhibits a significantly improved selectivity profile, particularly against the closely related LPA₃ receptor. This self-validating workflow, grounded in established pharmacological principles and authoritative standards, provides the necessary evidence to justify the advancement of promising compounds like TMP-Analog into more complex cellular and in vivo models, ultimately accelerating the drug development process.

References

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  • Z-factors - BIT 479/579 High-throughput Discovery. (URL: )
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  • Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed. (URL: [Link])

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (URL: [Link])

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (URL: [Link])

  • pA2 determination | PPTX - Slideshare. (URL: [Link])

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (URL: [Link])

  • What Is pA2 and Why Does It Matter? - YouTube. (URL: [Link])

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. (URL: [Link])

  • LPA1 Human Lysophospholipid (LPA) GPCR Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (URL: [Link])

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  • GTPγS Binding Assay - Creative Bioarray. (URL: [Link])

  • Calcium flux assay. (A) Assessment of Debio 0719-mediated agonism of... - ResearchGate. (URL: [Link])

  • A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC. (URL: [Link])

  • The [35S]GTPγS binding assay: approaches and applications in pharmacology. (URL: [Link])

  • In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC. (URL: [Link])

  • Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - NIH. (URL: [Link])

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  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (URL: [Link])

  • Diversity of Lysophosphatidic Acid Receptor-Mediated Intracellular Calcium Signaling in Early Cortical Neurogenesis - NIH. (URL: [Link])

  • In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed. (URL: [Link])

  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (URL: [Link])

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 - YouTube. (URL: [Link])

  • usfda guidelines for bioanalytical method validation.pptx. (URL: [Link])

  • Development of a lysophosphatidic acid receptor 1 (LPA 1 ) radioligand for lung imaging with PET - Journal of Nuclear Medicine. (URL: [Link])

  • Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis - PMC. (URL: [Link])

  • Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold - PubMed. (URL: [Link])

Sources

Validation

Structural Confirmation of [4-(Thien-2-ylmethyl)phenyl]methanol via X-ray Crystallography

This guide outlines the definitive structural confirmation of [4-(Thien-2-ylmethyl)phenyl]methanol using Single Crystal X-ray Diffraction (SC-XRD). It serves as a technical protocol for researchers needing to validate th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural confirmation of [4-(Thien-2-ylmethyl)phenyl]methanol using Single Crystal X-ray Diffraction (SC-XRD). It serves as a technical protocol for researchers needing to validate this pharmacophore, contrasting the method's precision with spectroscopic alternatives like NMR.

Executive Summary

Target Molecule: [4-(Thien-2-ylmethyl)phenyl]methanol (C₁₂H₁₂OS) Significance: A critical building block in medicinal chemistry, serving as a bioisostere for biphenyl scaffolds in 5-lipoxygenase inhibitors and other anti-inflammatory agents. The Challenge: The flexible methylene bridge (


) between the phenyl and thiophene rings introduces conformational freedom that solution-state NMR (

H,

C) cannot definitively resolve. Furthermore, the thiophene ring is prone to rotational disorder, making crystallographic proof the only method to determine the precise solid-state conformation and packing interactions.

Objective: To provide a self-validating protocol for obtaining high-quality crystal data, solving the structure, and refining potential disorder, thereby establishing the "Gold Standard" identity of the compound.

Methodology: The Crystallographic Protocol

Phase 1: Crystallization Screening

The presence of the hydroxyl group (


) and the lipophilic thiophene ring requires a biphasic solvent strategy to induce nucleation.
MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation DCM : Hexane (1:1)Room Temp, loosely cappedPrisms or blocks (preferred)
Vapor Diffusion THF (inner) / Pentane (outer)Sealed chamber,

High-quality single crystals
Slow Cooling Ethanol or Isopropanol

(ramp

/hr)
Needles (risk of twinning)

Expert Insight: Thiophene derivatives often exhibit rotational disorder (a


 flip of the ring). To minimize thermal motion contributing to this, crystallization and data collection must  be performed at low temperatures (

).
Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 Quest or similar (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature:

    
     (Oxford Cryostream).
    
  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy, which is critical for resolving the sulfur atom's anomalous scattering if absolute structure determination is attempted (though not applicable for this achiral molecule, it aids in disorder modeling).
    
Phase 3: Structure Solution & Refinement
  • Solution: SHELXT (Intrinsic Phasing).

  • Refinement: SHELXL (Least Squares).

  • Disorder Handling: If the thiophene ring shows elongated thermal ellipsoids, model it as two positions (PART 1 / PART 2) with linked occupancies (variable x and 1-x).

Comparative Analysis: XRD vs. NMR/MS

While NMR is the workhorse of synthetic chemistry, it fails to capture the 3D spatial arrangement and intermolecular interactions that define the solid-state behavior of [4-(Thien-2-ylmethyl)phenyl]methanol.

Comparison Table: Diagnostic Power
FeatureSC-XRD (The Product) NMR (

H /

C)
Mass Spectrometry
Connectivity Absolute (Direct imaging of electron density)Inferential (Coupling constants)Molecular Weight only
Regiochemistry Definitive (Distinguishes 2-thienyl vs 3-thienyl)Ambiguous (Overlapping aromatic signals)Indistinguishable
Conformation Precise (Torsion angles:

)
Averaged (Fast rotation in solution)N/A
Packing Explicit (H-bonds: O-H

S, O-H

O)
N/A (Solvent dependent)N/A
Purity Single Crystal (Represents the lattice)Bulk (Shows impurities >1%)Bulk
Critical Geometric Parameters (Expected)

Based on analogous thiophene-benzyl structures, the following parameters serve as validation metrics for your refinement:

  • Bond Lengths:

    • 
      : 
      
      
      
    • 
       (Bridge): 
      
      
      
  • Intermolecular Interactions: Look for O-H

    
    S  hydrogen bonds, a unique feature where the thiophene sulfur acts as a weak acceptor, stabilizing the crystal lattice.
    

Visualizing the Workflow

Diagram 1: Crystallization & Structural Solution Logic

This workflow illustrates the decision-making process from crude solid to final CIF (Crystallographic Information File).

CrystallizationWorkflow Start Crude [4-(Thien-2-ylmethyl)phenyl]methanol Screen Solvent Screening (DCM/Hexane vs THF/Pentane) Start->Screen Check Microscopy Check: Birefringence? Screen->Check Check->Screen No (Amorphous/Oiling) Mount Mount Crystal (Mitegen loop, Oil) Check->Mount Yes (Crystalline) Collect Data Collection (100 K, Mo/Cu Source) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Check for Thiophene Disorder Solve->Refine Final Final CIF (R1 < 5%) Refine->Final

Caption: Step-by-step protocol for converting the crude synthesized compound into a validated crystal structure.

Diagram 2: The Logic of Structural Assignment

Why XRD is necessary to distinguish between isomers that NMR might confuse.

AssignmentLogic Unknown Unknown Isomer (2-thienyl vs 3-thienyl) NMR 1H NMR Analysis Unknown->NMR XRD X-ray Diffraction Unknown->XRD Ambiguity Ambiguous Multiplets (7.0 - 7.4 ppm overlap) NMR->Ambiguity Ambiguity->XRD Requires Resolution Map Electron Density Map (Fo - Fc) XRD->Map Sulfur Locate Sulfur Atom (High Electron Density) Map->Sulfur Result Definitive Assignment (Bond Distances & Angles) Sulfur->Result

Caption: Logical pathway demonstrating why XRD provides definitive structural proof when NMR signals overlap.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Müller, P. (2009). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press.[1] (Standard text for handling disorder).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link

Sources

Comparative

A Comparative Guide to the Reactivity of [4-(Thien-2-ylmethyl)phenyl]methanol vs. Thiophene-2-methanol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, thiophene-containing molecules are indispensable building blocks. The thiophene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, thiophene-containing molecules are indispensable building blocks. The thiophene ring is often considered a "privileged structure," acting as a bioisostere for the benzene ring while imparting unique electronic and metabolic properties.[1] This guide provides an in-depth comparative analysis of the chemical reactivity of two important thiophene-based alcohols: [4-(Thien-2-ylmethyl)phenyl]methanol and Thiophene-2-methanol .

While both molecules feature the core thiophene and methanol moieties, the introduction of a phenylmethyl spacer in [4-(Thien-2-ylmethyl)phenyl]methanol creates significant structural and electronic distinctions. These differences fundamentally alter the reactivity of the alcohol group and the aromatic systems. Understanding these nuances is critical for designing efficient synthetic routes, predicting metabolic pathways, and developing novel functional materials. This document moves beyond a simple catalog of reactions to explain the causality behind their differing reactivities, supported by experimental frameworks.

Section 1: Molecular Structure and Electronic Profile

The reactivity of a molecule is a direct consequence of its electronic architecture. The primary distinction between our two subjects is the nature of the carbon atom to which the hydroxyl group is attached.

  • Thiophene-2-methanol features a hydroxymethyl group directly bonded to the C2 position of the electron-rich thiophene ring.[2]

  • [4-(Thien-2-ylmethyl)phenyl]methanol is a benzylic alcohol, where the hydroxymethyl group is attached to a phenyl ring, which in turn is substituted with a thien-2-ylmethyl group at the para-position.[3]

This structural divergence dictates the electronic environment of the key reactive sites: the alcohol's C-O bond and the aromatic rings. The thiophene ring is more electron-rich than benzene and readily participates in electrophilic substitution reactions.[4][5] In Thiophene-2-methanol, the alcohol is directly influenced by the heteroaromatic system. In [4-(Thien-2-ylmethyl)phenyl]methanol, the alcohol's reactivity is governed by the benzylic system, which is electronically modulated by the distal thienylmethyl substituent.

G cluster_0 Thiophene-2-methanol cluster_1 [4-(Thien-2-ylmethyl)phenyl]methanol T2M_Struct Thiophene-CH₂OH T2M_Effect Direct Electronic Influence: - Electron-rich thiophene ring directly activates the adjacent CH₂OH group. - High reactivity towards electrophilic attack on the ring. T2M_Struct->T2M_Effect governs reactivity TMPM_Struct Thiophene-CH₂-Phenyl-CH₂OH TMPM_Effect Indirect Electronic Influence: - Benzylic alcohol reactivity is modulated by the para-thienylmethyl group. - Phenyl ring stabilizes benzylic carbocation intermediates. - Two distinct aromatic systems for substitution. TMPM_Struct->TMPM_Effect governs reactivity G cluster_0 Substrate A: Thiophene-2-methanol cluster_1 Substrate B: [4-(Thien-2-ylmethyl)phenyl]methanol start Start: Parallel Reaction Setup A1 1. Dissolve Thiophene-2-methanol (1 mmol) in Dichloromethane (20 mL). start->A1 B1 1. Dissolve [4-(Thien-2-ylmethyl)phenyl]methanol (1 mmol) in Dichloromethane (20 mL). start->B1 add_mno2 2. Add activated MnO₂ (10 mmol, 10 eq.) to each flask. A1->add_mno2 B1->add_mno2 stir 3. Stir vigorously at room temperature. add_mno2->stir tlc 4. Monitor reaction progress by TLC every 15 minutes. stir->tlc tlc->stir Incomplete workup 5. Upon completion, filter through Celite® to remove MnO₂ solids. tlc->workup Starting material consumed concentrate 6. Concentrate filtrate under reduced pressure. workup->concentrate purify 7. Purify crude aldehyde via flash column chromatography. concentrate->purify end End: Characterize Products (Yield, Purity) purify->end

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of [4-(Thien-2-ylmethyl)phenyl]methanol

Executive Summary & Immediate Action [4-(Thien-2-ylmethyl)phenyl]methanol (CAS: 81443-44-9) is a functionalized organic building block containing a thiophene ring and a benzyl alcohol moiety. Its disposal requires specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

[4-(Thien-2-ylmethyl)phenyl]methanol (CAS: 81443-44-9) is a functionalized organic building block containing a thiophene ring and a benzyl alcohol moiety. Its disposal requires specific attention to sulfur content (SOx generation during incineration) and chemical incompatibility with strong oxidizers.

Critical Disposal Directive:

  • Primary Stream: Non-Halogenated Organic Waste (Solid or Liquid).

  • Critical Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates) due to the risk of exothermic oxidation of the thiophene sulfur and alcohol group.

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture SO₂).

Chemical Intelligence & Hazard Profile

Effective disposal begins with understanding the molecule's reactivity. This compound is not just "organic waste"; it is a sulfur-bearing sensitizer.

PropertyDataOperational Implication
CAS Number 81443-44-9Use for waste manifest and inventory tracking.
Physical State Solid (Yellow/Brown powder)Dust control measures required during transfer.[1]
Molecular Formula C₁₁H₁₀OSSulfur Content: Requires incineration with scrubbing.
Hazards (GHS) H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Reactivity Thiophene ring + Primary AlcoholHigh Risk: Incompatible with strong oxidizing agents.[2][3]

Waste Stream Classification Logic

The presence of the thiophene ring dictates that this waste must eventually be incinerated in a facility equipped to handle sulfur oxides. However, at the laboratory collection point, your primary decision rests on the matrix (Solid vs. Liquid).

Decision Logic (Graphviz Diagram)

WasteClassification cluster_legend Legend Start Waste Generation: [4-(Thien-2-ylmethyl)phenyl]methanol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Dry Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Solution SolidAction Stream: Solid Hazardous Waste Label: 'Sulfur-Containing Organic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens HaloAction Stream: Halogenated Organic Liquid (Sulfur Compatible) Halogenated->HaloAction NonHaloAction Stream: Non-Halogenated Organic Liquid (High BTU) NonHalogenated->NonHaloAction Decision Decision Point WasteType Waste Category FinalStream Final Disposal Stream

Figure 1: Waste Stream Classification Decision Tree. Determine the disposal path based on physical state and solvent matrix.

Operational Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, weighing boats, contaminated paper towels, and PPE.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Bagging: Place the waste inside a clear, chemically resistant plastic bag (polyethylene) before placing it in the drum. This "double containment" prevents dust generation when the drum is opened.

  • Labeling:

    • Chemical Name: [4-(Thien-2-ylmethyl)phenyl]methanol.

    • Constituents: 100%.[4]

    • Hazard Checkboxes: Toxic, Irritant.[5]

    • Note: Add "Contains Sulfur" to the remarks section to assist the incineration facility.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicability: Compound dissolved in solvents like Methanol, DMSO, or DCM.

  • Segregation:

    • Do NOT mix with aqueous acidic waste (risk of precipitation or unpredictable hydrolysis).

    • Do NOT mix with oxidizing waste streams (Chromic acid, Piranha solution).

  • Solvent Compatibility:

    • If in DCM/Chloroform: Dispose of in the Halogenated Waste carboy.

    • If in Methanol/Acetone/DMSO: Dispose of in the Non-Halogenated Waste carboy.

  • Rinsing: Triple-rinse empty glass vials with the compatible solvent and add the rinsate to the liquid waste container. The glass vial can then be glass-recycled (if local rules permit) or disposed of as solid glass waste.

Protocol C: Spill Cleanup Workflow

Scenario: 500mg - 5g powder spill on a benchtop.

  • Isolate: Mark the area. Alert nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/N95 dust mask (to prevent inhalation of irritant dust).

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop up the material/towel mixture using a plastic spatula.

    • Place directly into a solid waste bag.

  • Wet Polish: Wipe the surface with an ethanol-soaked wiper to solubilize residual organic traces. Dispose of the wiper as solid hazardous waste.

  • Verification: Visual inspection under strong light to ensure no yellow/brown dust remains.

Scientific Rationale & Compliance

Why Incineration?

The thiophene ring contains sulfur. Landfilling this compound is generally discouraged (and often prohibited for chemical reagents) because anaerobic degradation can theoretically yield odorous and toxic sulfur compounds (mercaptans or H₂S) or leach into groundwater.

  • Mechanism: High-temperature incineration (>1000°C) oxidizes the carbon to CO₂ and the sulfur to SO₂.

  • Control: Industrial scrubbers capture the SO₂ using lime or caustic soda, converting it to harmless calcium sulfate (gypsum) or sodium sulfate [1].

Regulatory Context (US RCRA / EU EWC)
  • US RCRA: While not explicitly listed as a P-list or U-list waste, it falls under characteristic waste if it exhibits toxicity. Best practice dictates managing it as non-listed hazardous waste [2].

  • EU Waste Code (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [3].

References

  • Fisher Scientific. (2023).[3] Safety Data Sheet: (4-Thien-2-ylphenyl)methanol. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • European Commission. Guidance on classification of waste according to EWC-Stat categories. Retrieved from

  • PubChem. (2025). Compound Summary: [4-(Thien-2-ylmethyl)phenyl]methanol. National Library of Medicine. Retrieved from [6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
[4-(Thien-2-ylmethyl)phenyl]methanol
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Reactant of Route 2
[4-(Thien-2-ylmethyl)phenyl]methanol
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